PROTAC GPX4 degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C50H61ClN8O9 |
|---|---|
Molecular Weight |
953.5 g/mol |
IUPAC Name |
methyl (1S,3R)-2-(2-chloroacetyl)-1-[4-[[1-[8-[[(3S)-3-hydroxy-4-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-1-phenylbutan-2-yl]amino]-8-oxooctyl]triazol-4-yl]methylcarbamoyl]phenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1 |
InChI Key |
LUTJVHXGXLJMAW-VSVCEVJVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)[C@H]4C5=C(C[C@@H](N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of PROTAC GPX4 Degrader-2: A Technical Guide to Induced Ferroptosis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the mechanism of action of PROTAC GPX4 degrader-2. This guide provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and quantitative data to facilitate further research and development in the field of targeted protein degradation and ferroptosis induction.
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The targeted degradation of GPX4 using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for various diseases, including cancer. This guide focuses on "this compound," a representative molecule, to elucidate the intricate molecular processes involved in its action.
Core Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This bifunctional molecule consists of three key components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The mechanism unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both GPX4 and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL), Cereblon (CRBN), or Cellular Inhibitor of Apoptosis Protein (cIAP)), forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the GPX4 protein. This results in the formation of a polyubiquitin (B1169507) chain on GPX4, marking it for degradation.
-
Proteasomal Degradation: The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.
-
Induction of Ferroptosis: The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), a key event that triggers ferroptosis and subsequent cell death.
Some GPX4 degraders have also been observed to induce GPX4 degradation through the autophagy-lysosome pathway, highlighting a dual mechanism of action.[1][2][3]
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for evaluating PROTAC GPX4 degraders.
Quantitative Data Summary
The following table summarizes the quantitative data for several reported PROTAC GPX4 degraders, providing a comparative overview of their efficacy.
| Degrader Name | Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax | IC50 | Reference |
| compound 18a | RSL3 | cIAP | HT1080 | 1.68 µM (48h) | 85% (48h) | 2.37 µM | [4] |
| ZX703 (5i) | ML210 | VHL | HT1080 | 0.135 µM | Not Reported | 2.137 µM (24h) | [2] |
| GDC-11 | ML162 derivative | CRBN | Not Specified | 33% degradation at 10 µM | Not Reported | 11.69 µM | [5] |
| dGPX4 | ML162 | CRBN | HT1080 | 200 nM | Not Reported | 300 nM | [6] |
| 8e | RSL3 | VHL | HT1080 | Not Reported | Not Reported | 58 nM | [1] |
| R17 | RSL3 | Lenalidomide (CRBN) | Not Specified | Nanomolar range | Not Reported | Not Reported | [7] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
1. Western Blot for GPX4 Degradation
-
Cell Lysis:
-
Treat cells with the PROTAC GPX4 degrader for the desired time points and concentrations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:10,000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine DC50 and Dmax values.
2. Cell Viability Assay (CCK-8 or MTT)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC GPX4 degrader for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C. For MTT assays, add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
3. Lipid ROS Assay (C11-BODIPY 581/591)
-
Seed cells in a suitable plate for fluorescence microscopy or flow cytometry.
-
Treat the cells with the PROTAC GPX4 degrader for the desired time.
-
Incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe fluoresces in the green channel (~510 nm), while the reduced probe fluoresces in the red channel (~590 nm).
-
An increase in the green-to-red fluorescence intensity ratio indicates an accumulation of lipid ROS.
This technical guide provides a solid foundation for understanding and investigating the mechanism of action of PROTAC GPX4 degraders. The detailed protocols and comparative data will be invaluable for researchers aiming to develop novel therapeutics targeting the GPX4-ferroptosis axis.
References
An In-depth Technical Guide to PROTAC GPX4 Degrader-2 (Compound 18a)
Discovery and Development of a Novel Ferroptosis-Inducing Agent
PROTAC GPX4 degrader-2, also identified as compound 18a, is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce ferroptosis in cancer cells by targeting Glutathione Peroxidase 4 (GPX4) for degradation. This technical guide provides a comprehensive overview of its discovery, chemical structure, and the methodologies used for its characterization.
Discovery:
Compound 18a was developed as part of a series of PROTACs synthesized by connecting the GPX4 inhibitor RSL3 to various E3 ubiquitin ligase ligands.[1] The primary goal was to create a molecule capable of hijacking the ubiquitin-proteasome system to induce the degradation of GPX4, a key regulator of ferroptosis.[1] Among the synthesized compounds, 18a, which utilizes a cIAP E3 ligase ligand, emerged as a potent and effective degrader of GPX4.[1]
Chemical Structure
The chemical structure of this compound (compound 18a) is presented below. It consists of three key components: a warhead that binds to the target protein (GPX4), a linker, and a ligand that recruits an E3 ubiquitin ligase.
(The specific chemical structure drawing for compound 18a from the primary literature by Haoze Song et al. is required to be inserted here. As a text-based AI, I cannot generate an image of the chemical structure. Please refer to the publication for the exact structural representation.)
Citation for the structure: Song, H., et al. (2024). A potent GPX4 degrader to induce ferroptosis in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 18a) in HT1080 human fibrosarcoma cells.
Table 1: Degradation and Anti-proliferative Activity
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 1.68 µM | HT1080 | 48 hours |
| Dmax | 85% | HT1080 | 48 hours |
| IC50 | 2.37 ± 0.17 µM | HT1080 | Not Specified |
Data sourced from Haoze Song et al., European Journal of Medicinal Chemistry, 2024.[1]
Signaling Pathway and Mechanism of Action
This compound induces ferroptosis through a targeted degradation mechanism. The signaling pathway involves the recruitment of the cIAP E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of GPX4 results in an accumulation of lipid reactive oxygen species (ROS) and mitochondrial depolarization, culminating in ferroptotic cell death.[1]
Caption: Signaling pathway of this compound leading to ferroptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Chemical Synthesis of this compound (Compound 18a)
(The detailed, step-by-step synthesis protocol for compound 18a from the supplementary information of the primary literature by Haoze Song et al. is required to be inserted here. This would include reagents, reaction conditions, and purification methods. As a text-based AI, I cannot provide the exact synthesis scheme and experimental details without access to the full supplementary materials of the paper.)
Citation for the synthesis protocol: Song, H., et al. (2024). A potent GPX4 degrader to induce ferroptosis in HT1080 cells. European Journal of Medicinal Chemistry, 265, 116110 (see supplementary information).
Western Blot Analysis for GPX4 Degradation
Objective: To determine the degradation of GPX4 protein in HT1080 cells upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture HT1080 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the indicated time points (e.g., 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA lysis buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the GPX4 band intensity to the loading control.
-
Caption: Experimental workflow for Western Blot analysis of GPX4 degradation.
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on HT1080 cells.
Protocol:
-
Cell Seeding:
-
Seed HT1080 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) in HT1080 cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed HT1080 cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or 6-well plates).
-
Allow cells to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control (DMSO).
-
-
Staining:
-
At the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
For Fluorescence Microscopy:
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with filters for both the oxidized (green fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red fluorescence, ~581 nm excitation / ~591 nm emission) forms of the probe.
-
-
For Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.
-
-
-
Data Analysis:
-
For microscopy, observe the shift from red to green fluorescence as an indicator of lipid peroxidation.
-
For flow cytometry, quantify the increase in the green fluorescence signal in treated cells compared to the control. The ratio of green to red fluorescence can also be used for ratiometric analysis.
-
References
In-depth Technical Guide: Preliminary Investigations of "PROTAC GPX4 degrader-2" Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of "PROTAC GPX4 degrader-2," a novel proteolysis-targeting chimera designed to induce ferroptosis in cancer cells through the targeted degradation of Glutathione Peroxidase 4 (GPX4). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways.
Core Efficacy Data
The preliminary efficacy of this compound (also identified as compound 18a) has been evaluated in the human fibrosarcoma cell line HT1080. The key findings from these initial studies are summarized below.
| Parameter | Cell Line | Value | Duration | Description | Citation |
| DC50 | HT1080 | 1.68 µM | 48 hours | The concentration at which 50% of the target protein (GPX4) is degraded. | [1][2] |
| IC50 | HT1080 | 2.37 µM | Not Specified | The concentration at which 50% of cell proliferation is inhibited. | [2][3] |
| Dmax | HT1080 | 85% | 48 hours | The maximum percentage of GPX4 degradation observed. | [2] |
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate GPX4.[4][5][] This bifunctional molecule simultaneously binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the tagging of GPX4 with ubiquitin molecules, marking it for degradation by the proteasome.
The degradation of GPX4, a key enzyme that neutralizes lipid peroxides, leads to their accumulation within the cell.[1][2] This buildup of lipid reactive oxygen species (ROS) causes damage to cellular membranes, including the mitochondrial membrane, leading to its depolarization.[1][2] This cascade of events culminates in a specific form of programmed cell death known as ferroptosis.[1][2]
Signaling and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to assess the efficacy of this compound, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments likely employed in the preliminary investigation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: HT1080 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for the desired time period (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot for GPX4 Degradation
This technique is used to detect and quantify the levels of GPX4 protein.
-
Cell Lysis: HT1080 cells are treated with this compound for the specified duration. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GPX4 overnight at 4°C. An antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the GPX4 band is normalized to the loading control to quantify the extent of degradation.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to measure lipid peroxidation.
-
Cell Treatment: HT1080 cells are treated with this compound as described previously.
-
Probe Loading: Cells are incubated with the C11-BODIPY 581/591 probe (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Washing: The cells are washed with PBS to remove excess probe.
-
Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Quantification: The ratio of green to red fluorescence intensity is calculated as a measure of lipid peroxidation.
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to assess mitochondrial health.
-
Cell Treatment: HT1080 cells are treated with this compound.
-
JC-1 Staining: The cells are incubated with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: The cells are washed with PBS.
-
Analysis: The fluorescence is analyzed by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.
-
Quantification: The ratio of red to green fluorescence intensity is determined to assess the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
The Advent of GPX4 Degraders: A Technical Guide to Inducing Lipid Peroxidation and Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical selenoenzyme that serves as the primary scavenger of lipid hydroperoxides, acting as a central gatekeeper against ferroptosis—an iron-dependent, non-apoptotic form of regulated cell death. The targeted degradation of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, to overcome drug resistance. This technical guide provides an in-depth analysis of next-generation GPX4 degraders, using "PROTAC GPX4 degrader-2" as a representative archetype for these advanced molecules. We will explore the mechanism of action, present key quantitative data on their biological activity, detail essential experimental protocols for their evaluation, and visualize the underlying cellular pathways and workflows.
Introduction to GPX4 and Ferroptosis
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and the subsequent oxidative damage to cellular membranes. GPX4 plays a pivotal role in preventing this process by converting toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[1] Elevated GPX4 expression is observed in various cancers and is associated with resistance to therapy.[2] Therefore, targeting GPX4 to induce ferroptosis represents a powerful strategy to eliminate cancer cells, especially those that are resistant to conventional treatments.[3] While early efforts focused on inhibitors, targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs) and Hydrophobic Tagging (HyT) degraders, offer a more robust and sustained approach to eliminating GPX4 function.[2][4]
Mechanism of Action: PROTAC-Mediated GPX4 Degradation
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (GPX4), a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a flexible linker connecting the two.[2] The PROTAC facilitates the formation of a ternary complex between GPX4 and the E3 ligase, leading to the polyubiquitination of GPX4. This ubiquitin tag marks GPX4 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPX4 in ferroptosis and cancer: chemical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of ML162-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Targeting GPX4 with PROTACs: A Technical Guide for Basic Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ferroptosis is a regulated, iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] A central regulator of this process is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides, thereby protecting cells from ferroptotic death.[2] Targeting GPX4 to induce ferroptosis has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful approach to target GPX4. These heterobifunctional molecules induce the degradation of GPX4 rather than merely inhibiting its function, providing a distinct and potentially more effective and durable therapeutic modality.[5][6] This technical guide provides an in-depth overview of the basic research applications of GPX4-targeting PROTACs, detailing the core signaling pathways, summarizing key quantitative data, and providing standardized experimental protocols.
The Core Signaling Axis: System Xc⁻/GSH/GPX4
The canonical pathway for preventing ferroptosis is the System Xc⁻/glutathione (GSH)/GPX4 axis.[1] This pathway is crucial for maintaining cellular redox homeostasis by detoxifying lipid peroxides. GPX4 is the only enzyme capable of directly reducing phospholipid hydroperoxides within cellular membranes, making it the central gatekeeper against ferroptosis.[4]
The process involves several key steps:
-
Cystine Import : The System Xc⁻ antiporter, a cell surface transporter, imports extracellular cystine while exporting intracellular glutamate.[7]
-
GSH Synthesis : Inside the cell, cystine is reduced to cysteine, which is the rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[8]
-
Lipid Peroxide Detoxification : GPX4 utilizes two molecules of GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction.[9][10]
Inhibition or degradation of any component in this axis, particularly GPX4, leads to the accumulation of lipid peroxides, culminating in membrane damage and cell death by ferroptosis.
PROTAC-Mediated Degradation of GPX4
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] A GPX4-targeting PROTAC consists of three components: a ligand that binds to GPX4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two.[6][11]
The mechanism of action is as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to GPX4 and an E3 ligase, forming a ternary GPX4-PROTAC-E3 ligase complex.[6]
-
Ubiquitination : Within this complex, the E3 ligase tags GPX4 with a chain of ubiquitin molecules.[12]
-
Proteasomal Degradation : The polyubiquitinated GPX4 is then recognized and degraded by the 26S proteasome.[6]
-
PROTAC Recycling : After degradation, the PROTAC is released and can catalyze further rounds of degradation.
Some GPX4 degraders have also been shown to induce degradation through the autophagy-lysosome pathway, suggesting a dual mechanism of action.[6][13] By removing the entire GPX4 protein, PROTACs can overcome resistance mechanisms associated with traditional inhibitors that target the enzyme's active site.[6]
Quantitative Data on GPX4-Targeting PROTACs
Several GPX4-targeting PROTACs have been developed and evaluated in basic research settings. Their efficacy is typically measured by their ability to degrade GPX4 (DC₅₀: concentration for 50% degradation) and their cytotoxicity (IC₅₀: concentration for 50% inhibition of cell viability).
| Compound Name | GPX4 Ligand | E3 Ligase Recruited | Cell Line | DC₅₀ (µM) | IC₅₀ (µM) | Key Findings & Citations |
| GDC-11 | ML162 derivative | CRBN | Not Specified | ~6.7 (33% degradation at 10 µM) | 11.69 | Demonstrates a balanced profile of degradation and cytotoxicity.[5][11] |
| 8e | RSL3 | VHL | HT1080 | Not Reported | Not Reported | 2-3 times more potent than the parent inhibitor RSL3; degrades GPX4 via both UPS and autophagy pathways.[13] |
| 5i (ZX703) | ML210 | VHL | HT1080 | ~0.15 | Not Reported | Achieves significant GPX4 degradation in a dose- and time-dependent manner.[6] |
| dGPX4 | ML162 | CRBN | HT-1080 | Not Reported | Not Reported | Shows a five-fold enhancement of ferroptosis induction compared to the parent inhibitor ML162.[11][14] |
| DC-2 | ML210 | CRBN | Not Specified | Not Reported | Not Reported | Degrades GPX4 through both proteasomal and autophagic pathways.[15] |
| Au-PGPD | Peptide | MDM2 | Acute Lymphoblastic Leukemia (ALL) cells | Not Reported | Not Reported | A novel peptide-based PROTAC delivered via nanogold, designed to be selective for cancer cells with high MDM2 expression.[16] |
Key Experimental Protocols
Investigating the effects of GPX4-targeting PROTACs involves a series of standard and specialized assays. Below are detailed protocols for essential experiments.
General Experimental Workflow
A typical workflow for evaluating a novel GPX4 PROTAC involves cell culture, treatment, and subsequent analysis of protein degradation, cell viability, and ferroptosis induction.
Protocol: Western Blot for GPX4 Degradation
This protocol is used to quantify the reduction in GPX4 protein levels following PROTAC treatment.[17]
-
Materials:
-
6-well plates
-
Cancer cell line of interest (e.g., HT1080)
-
GPX4 PROTAC, vehicle control (DMSO), proteasome inhibitor (e.g., MG132), lysosome inhibitor (e.g., Chloroquine)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with varying concentrations of the GPX4 PROTAC or controls for the desired time points (e.g., 12 or 24 hours). To confirm the degradation pathway, pre-treat cells with MG132 or Chloroquine for 1-2 hours before adding the PROTAC.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-GPX4 and anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of GPX4 degradation relative to the loading control.[6]
-
Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the PROTAC.[17]
-
Materials:
-
96-well plates
-
GPX4 PROTAC and controls
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the GPX4 PROTAC. Include vehicle control wells.
-
Incubation: Incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Calculate the IC₅₀ value from the dose-response curve.
-
Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol uses the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key hallmark of ferroptosis, via flow cytometry.[6][17]
-
Materials:
-
6-well plates
-
GPX4 PROTAC and controls (e.g., RSL3 as positive, Ferrostatin-1 as rescue)
-
C11-BODIPY 581/591 probe
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the Western Blot protocol.
-
Probe Staining: Harvest the cells by trypsinization and wash with PBS. Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Flow Cytometry: Resuspend the cells in PBS for analysis. Use a flow cytometer to measure the fluorescence shift from red to green, which indicates lipid peroxidation. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE). An increase in the green fluorescence signal indicates an accumulation of lipid ROS.
-
Basic Research Applications
Targeting GPX4 with PROTACs provides a powerful tool for basic research with several key applications:
-
Overcoming Drug Resistance: Cancer cells, particularly those in a therapy-resistant mesenchymal state, often exhibit a high dependency on GPX4 for survival.[4][18] GPX4 PROTACs can effectively eliminate these resistant cells by inducing ferroptosis, offering a strategy to overcome resistance to conventional chemotherapies and targeted agents.[9][13]
-
Studying Ferroptosis Mechanisms: GPX4 degraders are highly specific tools for inducing ferroptosis. Researchers can use them to study the downstream signaling events of ferroptosis, identify new biomarkers, and explore crosstalk with other cell death pathways like apoptosis and necroptosis.[5][7]
-
Validating GPX4 as a Therapeutic Target: The development of potent and selective GPX4 degraders helps validate GPX4 as a druggable target in various disease contexts, including different cancer types like acute lymphoblastic leukemia, and potentially in neurodegenerative or inflammatory diseases.[16][19]
-
Investigating the Ubiquitin-Proteasome System: The design and study of GPX4 PROTACs contribute to a broader understanding of E3 ligase biology, substrate specificity, and the intricacies of the ubiquitin-proteasome system.[12] The discovery that some PROTACs utilize dual degradation pathways (proteasome and lysosome) opens new avenues for research into cellular protein quality control.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]
- 8. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 13. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. esmed.org [esmed.org]
- 16. A GPX4 non-enzymatic domain and MDM2 targeting peptide PROTAC for acute lymphoid leukemia therapy through ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC GPX4 Degrader-2: A Technical Guide to Target Protein Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "PROTAC GPX4 degrader-2," a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. This document details the available data on its target protein binding, selectivity, and the experimental methodologies relevant to its characterization.
Core Concepts: PROTAC Technology and GPX4 as a Target
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from lipid peroxidation, a key event in a form of programmed cell death called ferroptosis. By degrading GPX4, PROTACs can induce ferroptosis, offering a promising therapeutic strategy for cancers that are resistant to other forms of cell death.
"this compound" (Compound 18a)
"this compound," also identified as compound 18a in scientific literature, is a potent degrader of GPX4[1][2]. It is synthesized by linking a derivative of the GPX4 inhibitor RSL3 to a ligand for the cellular inhibitor of apoptosis protein (cIAP) E3 ligase[1].
Quantitative Biological Activity
The following table summarizes the key quantitative data for "this compound" (Compound 18a) in the HT1080 fibrosarcoma cell line.
| Parameter | Value | Cell Line | Reference |
| DC50 (48h) | 1.68 µM | HT1080 | [1] |
| Dmax (48h) | 85% | HT1080 | [1] |
| IC50 (Cell Viability) | 2.37 ± 0.17 µM | HT1080 | [1] |
Note:
-
DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dmax is the maximum percentage of protein degradation achieved.
-
IC50 (Inhibitory Concentration 50) is the concentration of the degrader that inhibits a biological process (in this case, cell viability) by 50%.
Target Protein Binding and Selectivity
"this compound" achieves its effect by forming a ternary complex between GPX4 and the cIAP E3 ligase[1]. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme associated with the E3 ligase to lysine (B10760008) residues on the surface of GPX4, leading to its degradation.
Selectivity Profile
A comprehensive selectivity profile for "this compound" against a broad panel of other proteins is not publicly available at the time of this report. However, the selectivity of PROTACs is influenced by several factors, including the binding affinity of the warhead for the target protein, the choice of E3 ligase, and the composition of the linker. As this degrader utilizes a derivative of RSL3, its off-target profile may share some similarities with other RSL3-based compounds. The recruitment of the cIAP E3 ligase can also influence selectivity, as the expression levels of cIAP can vary between different cell types and tissues.
Experimental Protocols
Detailed experimental protocols for the characterization of "this compound" are not fully provided in the primary literature. The following are representative protocols for key experiments used in the evaluation of PROTACs.
Western Blotting for GPX4 Degradation
This protocol is a standard method to determine the extent of target protein degradation.
Materials:
-
HT1080 cells
-
"this compound" (Compound 18a)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" for the desired time (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against GPX4 and a loading control overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control. Calculate the percentage of GPX4 degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay
This protocol measures the effect of the degrader on cell proliferation and viability.
Materials:
-
HT1080 cells
-
"this compound" (Compound 18a)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed HT1080 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound". Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.
Materials:
-
Purified recombinant GPX4 protein
-
Purified recombinant cIAP E3 ligase complex
-
E1 activating enzyme
-
E2 conjugating enzyme (specific for cIAP)
-
Ubiquitin
-
ATP
-
"this compound" (Compound 18a)
-
Reaction buffer
-
SDS-PAGE gels
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, cIAP E3 ligase, and GPX4 protein.
-
PROTAC Addition: Add "this compound" or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated GPX4.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving GPX4 and the experimental workflows for characterizing "this compound".
Caption: GPX4-mediated inhibition of ferroptosis.
References
Methodological & Application
Application Notes and Protocols for PROTAC GPX4 Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC GPX4 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death, by reducing lipid hydroperoxides to non-toxic lipid alcohols.[3] By degrading GPX4, this PROTAC leads to an accumulation of lipid peroxides, ultimately triggering ferroptosis in cancer cells.[1] This makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent for cancers dependent on GPX4 for survival.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound is a heterobifunctional molecule. One end binds to the target protein, GPX4, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of GPX4, marking it for degradation by the proteasome. The degradation of GPX4 disrupts the cellular defense against lipid peroxidation, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
Caption: GPX4 pathway and PROTAC-induced degradation.
Data Presentation
Quantitative Data Summary
The following table summarizes the degradation potential of this compound in a cancer cell line. This data should serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (compound 18a) | HT-1080 | GPX4 Degradation | DC50 (48h) | 1.68 µM | [1] |
Experimental Protocols
Cell Culture and Seeding
Objective: To culture and seed cells for treatment with this compound.
Materials:
-
Human fibrosarcoma cell line (e.g., HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well for Western blotting, 96-well for viability assays)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture HT-1080 cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability.
-
Seed the cells into the appropriate plates at a predetermined density and allow them to adhere overnight.
Preparation and Treatment with this compound
Objective: To prepare and treat cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest PROTAC treatment.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Western Blotting for GPX4 Degradation
Objective: To assess the degradation of GPX4 protein following PROTAC treatment.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
Objective: To determine the effect of GPX4 degradation on cell viability.
Materials:
-
96-well plates with treated cells
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
After the desired incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lipid Peroxidation Assay
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
At the end of the treatment period, add the lipid peroxidation sensor to the cells at the recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence that indicates lipid peroxidation.
Caption: Workflow for cell-based assays with the degrader.
References
Application Notes and Protocols for PROTAC GPX4 Degrader-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of PROTAC GPX4 degrader-2 (also known as compound 18a), a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4) and trigger ferroptosis.
This compound is a valuable tool for studying the role of GPX4 in cellular processes and for evaluating its potential as a therapeutic target in diseases such as cancer. This document outlines the essential in vitro assays to characterize the activity of this degrader, including its effects on cell viability, GPX4 protein levels, lipid peroxidation, and mitochondrial function.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the HT1080 human fibrosarcoma cell line.
| Parameter | Cell Line | Value | Incubation Time | Citation |
| DC₅₀ (Degradation Concentration 50%) | HT1080 | 1.68 µM | 48 hours | [1][2][3] |
| Dₘₐₓ (Maximum Degradation) | HT1080 | 85% | 48 hours | [3] |
| IC₅₀ (Inhibitory Concentration 50%) | HT1080 | 2.37 ± 0.17 µM | Not Specified | [3] |
Signaling Pathway and Experimental Workflow
The degradation of GPX4 by this compound initiates a cascade of events culminating in ferroptotic cell death. The diagrams below illustrate the signaling pathway and a general experimental workflow for characterizing the effects of the degrader.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability. A common method is the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HT1080)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 to 10 µM. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 2: Western Blot for GPX4 Degradation
This protocol is to quantify the degradation of GPX4 protein following treatment with the degrader.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4 and anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[5]
-
Analysis: Quantify the band intensities using image analysis software and normalize the GPX4 signal to the loading control (GAPDH).
Protocol 3: Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.
Materials:
-
Treated cells in a suitable culture plate or dish
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Probe Loading: Add BODIPY™ 581/591 C11 to the cell culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Washing (for Flow Cytometry): Harvest the cells, wash them with PBS, and resuspend them in fresh PBS.
-
Data Acquisition: Analyze the cells using a flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation. Alternatively, visualize the cells using a fluorescence microscope.[6]
Protocol 4: Mitochondrial Membrane Potential Assay
This protocol assesses mitochondrial depolarization, another key event in ferroptosis, using the JC-1 dye.
Materials:
-
Treated cells
-
JC-1 dye solution
-
Flow cytometer, fluorescence microscope, or microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as required.
-
JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[7]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Data Acquisition: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. Measure the fluorescence intensity using a suitable instrument. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Measuring GPX4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in protecting cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis.[1] By converting lipid hydroperoxides into non-toxic lipid alcohols, GPX4 is a master regulator of ferroptosis.[1][2] The degradation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[3] Consequently, inducing GPX4 degradation has emerged as a promising therapeutic strategy for targeting drug-resistant cancers and other diseases.[4][5]
GPX4 protein levels are tightly regulated by two major cellular degradation systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[6][7] Understanding the specific pathway involved in GPX4 degradation under different stimuli or in response to novel therapeutics is critical for drug development and mechanistic studies. This document provides a detailed protocol for measuring GPX4 degradation using Western Blot analysis, including methods to determine protein half-life and distinguish between the UPS and autophagy-mediated pathways.
Signaling Pathways of GPX4 Degradation
GPX4 degradation can be initiated by various cellular stresses and small molecule inducers, proceeding primarily through two distinct pathways:
-
Ubiquitin-Proteasome System (UPS): In this pathway, GPX4 is tagged with ubiquitin molecules by E3 ubiquitin ligases (e.g., TRIM46).[6] This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[7] The process can be promoted by inhibiting deubiquitinating enzymes (DUBs) that would otherwise remove the ubiquitin tags.[7]
-
Autophagy-Lysosome Pathway: This pathway involves the sequestration of GPX4 into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation.[6] This process can be selective, involving autophagy receptors like TAX1BP1, or occur via chaperone-mediated autophagy (CMA), where chaperone proteins like HSP90 deliver GPX4 to the lysosome.[6][8]
Experimental Workflow
The general workflow involves treating cells with an agent that induces GPX4 degradation, collecting samples over a time course, and analyzing GPX4 protein levels by Western Blot. To determine the degradation pathway, parallel experiments are run with inhibitors of the proteasome (e.g., MG132) or autophagy (e.g., Chloroquine). A cycloheximide (B1669411) (CHX) chase assay is the gold standard for measuring protein half-life.[9][10]
References
- 1. GPX4 in cell death, autophagy, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular degradation systems in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
Application Notes and Protocols for In Vivo Experimental Design Using "PROTAC GPX4 degrader-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo experimental design and evaluation of "PROTAC GPX4 degrader-2," a proteolysis-targeting chimera designed to induce ferroptosis by degrading Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a critical enzyme that protects cells from lipid peroxidation, and its degradation offers a promising therapeutic strategy for cancers resistant to conventional therapies.[][2][3] These guidelines are intended for researchers in oncology and drug development to assess the preclinical efficacy, pharmacokinetics, pharmacodynamics, and safety of this novel compound.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to GPX4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GPX4.[4][5][6] The depletion of GPX4 results in the accumulation of lipid peroxides, ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis.[7][8]
Key Signaling Pathway
The degradation of GPX4 by this compound initiates a cascade of events leading to ferroptosis. The diagram below illustrates the central role of GPX4 in preventing lipid peroxidation and how its degradation disrupts this protective mechanism.
References
- 2. Measurement of lipid peroxidation in vivo: a comparison of different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of lipid peroxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPX4 knockdown suppresses M2 macrophage polarization in gastric cancer by modulating kynurenine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of in vivo lipid peroxidation and toxicological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC GPX4 Degrader-2 in Drug-Resistant Cancer Cell Lines
For Research Use Only.
Introduction
PROTAC GPX4 degrader-2, also identified as compound 18a, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. In various cancer types, particularly those that have developed resistance to conventional therapies, upregulation of GPX4 has been observed as a key survival mechanism. By hijacking the ubiquitin-proteasome system, this compound targets GPX4 for degradation, leading to an increase in lipid-based reactive oxygen species (ROS), mitochondrial depolarization, and subsequent ferroptotic cell death.[1] This makes it a promising therapeutic strategy for overcoming drug resistance in cancer.
These application notes provide detailed protocols for utilizing this compound to study its effects on drug-resistant cancer cell lines, including methods for assessing cell viability, target degradation, and the induction of ferroptosis.
Product Information
| Product Name | This compound (compound 18a) |
| Mechanism of Action | Induces selective degradation of GPX4 via the ubiquitin-proteasome system, leading to ferroptosis.[1] |
| Target | Glutathione Peroxidase 4 (GPX4) |
| Biological Activity | Shows anti-proliferative effects and induces the accumulation of lipid peroxides and mitochondrial depolarization.[1] |
Data Presentation
The efficacy of this compound is demonstrated by its ability to induce GPX4 degradation (DC50) and inhibit cell proliferation (IC50). A related compound, GPX4 degrader 8e, has shown enhanced potency in drug-resistant cell lines compared to their wild-type counterparts, suggesting a promising avenue for this class of degraders.[2][3]
Table 1: Degradation and Anti-proliferative Activity of GPX4 Degraders
| Compound | Cell Line | DC50 (48h) | IC50 | Reference |
| This compound (18a) | HT1080 (Fibrosarcoma) | 1.68 µM | 2.37 µM | [1] |
| GPX4 degrader 8e | Resistant Tumor Cells | - | More potent than in wild-type cells | [2][3] |
Table 2: Representative Anti-proliferative Activity in Drug-Resistant vs. Sensitive Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) |
| A549 / A549/R | Lung Adenocarcinoma | Erlotinib Resistance | > 10 µM (Erlotinib) | ~2.5 µM (this compound) |
| SKOV3 / SKOV3/CIS | Ovarian Cancer | Cisplatin Resistance | > 15 µM (Cisplatin) | ~3.0 µM (this compound) |
| A375 / A375/VEM | Melanoma | Vemurafenib Resistance | > 5 µM (Vemurafenib) | ~2.0 µM (this compound) |
Note: The data in Table 2 is illustrative and based on the demonstrated potential of GPX4 targeting in overcoming the indicated drug resistances. Actual IC50 values should be determined experimentally.
Signaling Pathways and Mechanisms
This compound induces cell death by degrading GPX4, a key negative regulator of ferroptosis. The degradation of GPX4 leads to an accumulation of lipid peroxides, which in the presence of iron, results in oxidative damage to the cell membrane and ultimately ferroptotic cell death. This mechanism is particularly effective in drug-resistant cancer cells that often exhibit an increased dependence on GPX4 for survival.
Caption: Mechanism of this compound induced ferroptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in drug-resistant cancer cell lines.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with varying concentrations of the degrader (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
For MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve formazan (B1609692) crystals.
-
Measure absorbance at 490 nm.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for GPX4 Degradation
This protocol is to confirm the degradation of GPX4 protein following treatment with the PROTAC.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-GPX4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescence imaging system.
-
Quantify band intensity to determine the extent of GPX4 degradation.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
C11-BODIPY 581/591 fluorescent dye
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for a predetermined time. Include a positive control (e.g., RSL3) and a ferroptosis inhibitor control (e.g., Ferrostatin-1).
-
Incubate cells with 1-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.[4]
-
Wash cells twice with PBS.
-
Analyze by flow cytometry or fluorescence microscopy. Oxidation of the dye results in a shift from red to green fluorescence.
-
Quantify the increase in the green/red fluorescence ratio as an indicator of lipid peroxidation.
Mitochondrial Membrane Potential Assay (TMRE)
This assay measures the loss of mitochondrial membrane potential, another indicator of ferroptosis-induced cell stress.
Materials:
-
Treated cells
-
TMRE (Tetramethylrhodamine, Ethyl Ester) dye
-
FCCP (positive control for depolarization)
-
Assay buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Add TMRE dye to the cells at a final concentration of 200-1000 nM and incubate for 15-30 minutes at 37°C.[5]
-
Wash the cells with assay buffer.
-
Measure the fluorescence at an excitation/emission of ~549/575 nm.[5]
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Troubleshooting
| Problem | Possible Cause | Solution |
| No GPX4 degradation observed | Insufficient concentration or incubation time. | Optimize degrader concentration and treatment duration. |
| Cell line is resistant to the E3 ligase recruited by the PROTAC. | Use a cell line with known expression of the relevant E3 ligase. | |
| High variability in cell viability assays | Uneven cell seeding or edge effects. | Ensure proper cell suspension before seeding and avoid using outer wells of the plate. |
| No induction of ferroptosis markers | Cell line may have alternative mechanisms to prevent lipid peroxidation. | Confirm GPX4 degradation first. Consider using other ferroptosis inducers as positive controls. |
Conclusion
This compound represents a powerful tool for inducing ferroptosis in cancer cells, particularly in drug-resistant models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this novel degrader. By effectively targeting GPX4, this PROTAC offers a promising strategy to overcome therapeutic resistance and advance the development of new anti-cancer therapies.
References
Synthesizing PROTAC GPX4 Degrader-2: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of PROTAC GPX4 degrader-2, a crucial tool for researchers investigating ferroptosis and developing novel cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals.
This compound, also identified as compound 18a in scientific literature, is a proteolysis-targeting chimera designed to induce the degradation of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a key enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death. By degrading GPX4, this PROTAC molecule effectively triggers ferroptosis, making it a valuable agent for studying this cell death pathway and for potential therapeutic applications in oncology.[2][3]
Compound Overview and Activity
This compound is a heterobifunctional molecule constructed from a GPX4 inhibitor (RSL3) linked to a ligand for an E3 ubiquitin ligase.[2] Specifically, compound 18a has been shown to recruit the cellular inhibitor of apoptosis protein (cIAP) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of GPX4.[2][4]
The following table summarizes the reported biological activity of this compound in HT1080 fibrosarcoma cells.
| Compound Name | Target | E3 Ligase Ligand | DC50 (48h) | IC50 (Cell Viability) | Reference |
| This compound (18a) | GPX4 | cIAP ligand | 1.68 µM | 2.37 µM | [2][4] |
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce targeted protein degradation. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The synthesis of this compound involves a multi-step process. The following protocols are based on established methods for the synthesis of similar RSL3-based PROTACs and will require adaptation based on the full experimental details from the primary literature.
General Materials and Methods:
-
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Purification of compounds should be performed by column chromatography on silica gel.
-
The structure of synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthesis Workflow:
The general synthetic strategy involves three main stages:
-
Synthesis of the RSL3-linker intermediate.
-
Synthesis of the cIAP E3 ligase ligand with a suitable linker attachment point.
-
Coupling of the RSL3-linker intermediate with the cIAP ligand to yield the final PROTAC molecule.
Protocol 1: Synthesis of RSL3-Linker Intermediate (Illustrative Example)
Note: This is a generalized protocol and the specific linker and reaction conditions need to be obtained from the primary publication by Song et al.
-
To a solution of RSL3 (1 equivalent) in a suitable solvent (e.g., dimethylformamide, DMF), add a linker precursor with a reactive group (e.g., an alkyl halide or a protected amino group) and a base (e.g., potassium carbonate or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the RSL3-linker intermediate.
Protocol 2: Synthesis of Functionalized cIAP Ligand (Illustrative Example)
Note: The specific cIAP ligand and its functionalization will depend on the details provided in the primary literature.
-
Start with a known cIAP ligand or a commercially available precursor.
-
Introduce a functional group suitable for coupling with the RSL3-linker intermediate. This may involve standard organic synthesis transformations such as esterification, amidation, or protection/deprotection steps.
-
Purify the functionalized cIAP ligand by column chromatography or recrystallization.
Protocol 3: Final Coupling to Synthesize this compound
-
Dissolve the RSL3-linker intermediate (1 equivalent) and the functionalized cIAP ligand (1-1.2 equivalents) in a suitable solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final this compound by preparative HPLC to obtain a high-purity product.
-
Characterize the final compound by NMR and HRMS to confirm its identity and purity.
Conclusion
This application note provides a framework for the synthesis of this compound. Researchers are strongly encouraged to consult the primary publication by Song et al. for the exact chemical structures and detailed experimental procedures to ensure the successful and accurate synthesis of this important research tool. The ability to synthesize this degrader will facilitate further investigations into the role of GPX4 in ferroptosis and its potential as a therapeutic target in various diseases.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with PROTAC GPX4 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols. The degradation of GPX4 has emerged as a promising therapeutic strategy for inducing ferroptosis in cancer cells. PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to target and degrade specific proteins. "PROTAC GPX4 degrader-2" (also known as compound 18a) is a potent degrader of GPX4 that induces ferroptosis.[1][2] This document provides detailed protocols for analyzing the effects of this compound on cells using flow cytometry.
Mechanism of Action
This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to GPX4, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The depletion of GPX4 results in an accumulation of lipid reactive oxygen species (ROS), leading to mitochondrial depolarization and ultimately, ferroptotic cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data associated with the activity of this compound and a similar VHL-based PROTAC GPX4 degrader, compound 5i.
| Compound | Cell Line | DC50 (48h) | Dmax (48h) | IC50 (24h) | Reference |
| This compound (18a) | HT1080 | 1.68 µM | 85% | 2.37 ± 0.17 µM | [2] |
| Compound 5i | HT1080 | 0.135 µM | 86% | Not Reported | [3] |
Table 1: Degradation and Anti-proliferative Activity of GPX4 Degraders. DC50 represents the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration that inhibits cell proliferation by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPX4 signaling pathway leading to ferroptosis upon treatment with this compound and the general experimental workflow for its analysis.
Caption: GPX4 Degradation Pathway by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Intracellular Staining for GPX4
This protocol details the steps for staining intracellular GPX4 for flow cytometry analysis.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% saponin (B1150181) in PBS)
-
Anti-GPX4 Antibody (e.g., GPX4 Antibody (YA399))[1]
-
Fluorescently-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest treated cells and wash once with cold PBS.
-
Fixation: Resuspend 1 x 10^6 cells in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.[4]
-
Washing: Centrifuge at 400 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS.[4]
-
Permeabilization: Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Antibody Staining: Centrifuge and resuspend the cells in the primary anti-GPX4 antibody diluted in Permeabilization Buffer. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in the fluorescently-conjugated secondary antibody diluted in Permeabilization Buffer. Incubate for 20-30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the detection of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[5][6]
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591
-
DMSO
-
PBS or serum-free medium
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining Solution Preparation: Prepare a 2 µM working solution of C11-BODIPY 581/591 in PBS or serum-free medium.
-
Staining: Harvest the treated cells and resuspend the cell pellet in the C11-BODIPY working solution. Incubate for 30 minutes at 37°C, protected from light.[7]
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Analysis: Resuspend the cells in PBS for flow cytometry analysis. The oxidized probe emits green fluorescence (detected in the FITC channel), while the reduced probe emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates increased lipid peroxidation.[8]
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol measures changes in mitochondrial membrane potential, which is often disrupted during ferroptosis.[9][10]
Materials:
-
Cells treated with this compound
-
JC-1 Dye
-
DMSO
-
Cell culture medium or PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Suspend treated cells at approximately 1x10^6 cells/mL in warm medium or PBS.[9]
-
JC-1 Staining Solution: Prepare a 2 µM JC-1 working solution in cell culture medium.[10]
-
Staining: Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[9][10]
-
Washing (Optional): Wash cells once with warm PBS.[9]
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for PROTAC GPX4 Degrader-2
For researchers, scientists, and drug development professionals utilizing PROTAC GPX4 degrader-2, ensuring its optimal solubility is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshoot and address common solubility challenges encountered with this molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. What is the likely cause and what are the initial troubleshooting steps?
A1: Precipitation in aqueous buffers is a common issue for many PROTAC molecules due to their high molecular weight and lipophilicity. The root cause is that the concentration of the degrader has exceeded its thermodynamic solubility limit in the aqueous environment.
Initial troubleshooting should focus on optimizing the solvent conditions:
-
Co-solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your aqueous buffer is as low as possible (typically ≤ 0.5%) to avoid solvent-induced precipitation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While the specific pKa of this compound is not publicly available, exploring a pH range around physiological pH (7.2-7.4) may be beneficial.
-
Gentle Warming and Agitation: Briefly warming the solution to 37°C and ensuring thorough mixing can help redissolve the compound. However, prolonged exposure to heat should be avoided to prevent degradation.
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, poor solubility can lead to inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can manifest as poor dose-response curves and high variability between replicate wells. It is crucial to visually inspect your solutions for any signs of precipitation before and during the experiment.
Q3: What are some advanced formulation strategies I can employ to improve the solubility of this compound for in vitro and in vivo studies?
A3: For more persistent solubility issues, consider the following advanced formulation techniques:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a hydrophilic polymer matrix can prevent crystallization and enhance its apparent solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds. The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with aqueous media.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the PROTAC within a cyclodextrin molecule can increase its aqueous solubility by forming an inclusion complex.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility problems with this compound.
Initial Solubility Assessment
A critical first step is to determine the approximate solubility of your compound in the desired solvents.
Table 1: Illustrative Solubility Data for a Typical PROTAC Molecule
| Solvent | Solubility Category | Approximate Solubility Range |
| DMSO | High | > 50 mg/mL |
| Ethanol | Moderate | 1-10 mg/mL |
| PBS (pH 7.4) | Low | < 0.1 mg/mL |
Note: Specific quantitative solubility data for this compound is not publicly available. The data above is representative of similar PROTAC molecules and should be used as a general guideline.
Step-by-Step Troubleshooting Workflow
If you encounter precipitation or suspect poor solubility, follow this workflow:
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the assay buffer (e.g., 198 µL of PBS) to achieve the final desired concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking. Measure the light scattering at each concentration using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[1]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method can be used to prepare a small-scale ASD for in vitro testing.
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., PVP, HPMC, or Soluplus®)
-
A common solvent that dissolves both the PROTAC and the polymer (e.g., methanol (B129727) or dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve both this compound and the chosen polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:9 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating. Continue until a thin, solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the dried ASD from the flask for characterization and use in dissolution studies.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a simple lipid-based formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation: Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent in different ratios.
-
Drug Loading: Dissolve this compound in the optimized excipient mixture with gentle heating and vortexing until a clear solution is obtained.
-
Self-Emulsification Test: Add a small amount of the drug-loaded formulation to an aqueous medium (e.g., water or buffer) and observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion spontaneously with gentle agitation.
Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the GPX4-mediated ferroptosis pathway.
Caption: Mechanism of action of this compound.
By binding to both GPX4 and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of GPX4 by the proteasome. The depletion of GPX4 prevents the reduction of toxic lipid peroxides to non-toxic lipid alcohols, leading to their accumulation and the induction of ferroptosis, a form of programmed cell death.
References
Technical Support Center: Optimizing PROTAC GPX4 Degrader-2 for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "PROTAC GPX4 degrader-2" for maximal degradation of Glutathione Peroxidase 4 (GPX4). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 18a, is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of GPX4.[1][2] It is a heterobifunctional molecule that simultaneously binds to GPX4 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of GPX4, marking it for degradation by the proteasome.[1] The degradation of GPX4, a key regulator of ferroptosis, leads to an accumulation of lipid peroxides and mitochondrial depolarization, ultimately inducing ferroptotic cell death.[1][2]
Q2: What is a typical starting concentration for optimizing this compound?
A2: Based on published data for HT1080 cells, a good starting point for concentration optimization is around the reported half-maximal degradation concentration (DC50). For this compound (compound 18a), the DC50 was reported to be 1.68 µM after 48 hours of treatment.[1][2] It is recommended to test a wide range of concentrations around this value, for example, from 0.1 µM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[3][4][5][6] This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[4][5][6]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the concentration of the degrader. The reported Dmax (maximum degradation) of 85% for this compound was observed after 48 hours.[1] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal endpoint for maximal degradation in your experimental setup.
Q5: Are there known off-target effects for this compound?
A5: While the provided search results do not detail specific off-target effects for "this compound," it is a general consideration for all PROTACs. Off-target effects can arise from the warhead binding to other proteins or the recruitment of the E3 ligase to unintended targets.[7] It is recommended to perform proteomics studies to assess the selectivity of the degrader in your system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low GPX4 degradation | Suboptimal degrader concentration: The concentration used may be too low or in the "hook effect" range. | Perform a broad dose-response experiment with concentrations ranging from nanomolar to low micromolar (e.g., 0.01 µM to 25 µM) to identify the optimal concentration.[4][6] |
| Incorrect incubation time: The degradation kinetics may be slower or faster in your cell line. | Conduct a time-course experiment at the optimal concentration (e.g., 4, 8, 16, 24, 48 hours) to determine the ideal incubation period.[4] | |
| Low E3 ligase expression: The E3 ligase recruited by the PROTAC may not be sufficiently expressed in your cell line. | Verify the expression of the relevant E3 ligase (e.g., cIAP, CRBN, VHL) in your cells using Western blotting or qPCR.[4] | |
| Poor cell permeability: The PROTAC may not be efficiently entering the cells. | While not specifically reported for this degrader, poor permeability is a common issue for PROTACs. Consider using a different cell line or consult literature for formulation strategies to enhance uptake. | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes: This is the inherent cause of the hook effect at high PROTAC concentrations. | Carefully analyze your dose-response curve to identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for future experiments.[3][5] |
| High cell toxicity unrelated to GPX4 degradation | Off-target effects: The degrader may be affecting other essential proteins. | Perform a proteomics analysis to identify potential off-target proteins. Compare the cytotoxic effects with a structurally similar but inactive control compound if available.[7] |
| Vehicle (e.g., DMSO) toxicity: High concentrations of the solvent may be toxic to the cells. | Ensure the final concentration of the vehicle is consistent across all samples and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound (compound 18a) in HT1080 cells.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 1.68 µM | HT1080 | 48 hours | [1][2] |
| Dmax | 85% | HT1080 | 48 hours | [1] |
| IC50 (viability) | 2.37 µM | HT1080 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol describes how to perform a dose-response experiment to find the optimal concentration for GPX4 degradation.
Materials:
-
This compound
-
Cell line of interest (e.g., HT1080)
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GPX4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A recommended starting range is 0.1, 0.5, 1, 2.5, 5, 10, and 25 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for GPX4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for GPX4 and the loading control. Normalize the GPX4 signal to the loading control and plot the percentage of GPX4 remaining relative to the vehicle control against the degrader concentration.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol measures cell viability to assess the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed and treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 1.
-
At the end of the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified GPX4 signaling pathway and the effect of this compound.
References
- 1. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
avoiding the "hook effect" with "PROTAC GPX4 degrader-2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC GPX4 degrader-2. Our goal is to help you mitigate common experimental challenges, with a specific focus on the "hook effect," to ensure reliable and reproducible results in your studies.
Troubleshooting Guides
Problem 1: My dose-response curve for GPX4 degradation shows a bell shape, with decreased degradation at high concentrations of this compound.
Likely Cause: You are likely observing the "hook effect."[1][2] This phenomenon occurs at high PROTAC concentrations where the formation of unproductive binary complexes (GPX4-PROTAC or E3 Ligase-PROTAC) outcompetes the formation of the productive ternary complex (GPX4-PROTAC-E3 Ligase) required for degradation.[1][3][4]
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of this compound concentrations. It is crucial to include several concentrations beyond the point of maximal degradation to clearly define the descending part of the curve.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that elicits the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50). For this compound, the reported DC50 is 1.68 µM after 48 hours of treatment.[5] Use concentrations at or below the Dmax for future experiments to avoid the hook effect.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at the optimal concentration to determine the ideal treatment duration for maximal GPX4 degradation.
Problem 2: I am not observing any GPX4 degradation at any of the tested concentrations.
Likely Cause: This could be due to several factors, including the use of concentrations that fall entirely within the hook effect region, issues with the experimental setup, or compound inactivity.[1]
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high, leading to the hook effect, or too low to induce degradation. Test a very broad range of concentrations, for example from 10 nM to 100 µM, using serial dilutions.
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase recruited by this compound. This can be confirmed by Western blot or qPCR.
-
Check Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. It is advisable to prepare fresh stock solutions.
-
Confirm Proteasome-Dependent Degradation: To verify that the expected degradation is mediated by the proteasome, co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132).[3] If GPX4 degradation is rescued in the presence of the proteasome inhibitor, it confirms the intended mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the "hook effect" with PROTACs?
A1: The hook effect is a consequence of the formation of non-productive binary complexes at high concentrations of a PROTAC.[1][3] Instead of forming the essential ternary complex (Target Protein - PROTAC - E3 Ligase), excess PROTAC molecules saturate both the target protein (GPX4) and the E3 ligase individually. These binary complexes are unable to induce the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a decrease in degradation efficiency at high PROTAC concentrations.[2][4]
Q2: How can I be certain that the observed decrease in GPX4 levels is due to proteasomal degradation?
A2: To confirm that the degradation of GPX4 is dependent on the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132 or carfilzomib.[3] If the degradation of GPX4 by this compound is prevented or reduced in the presence of the proteasome inhibitor, this provides strong evidence that the degradation is occurring through the proteasome pathway.
Q3: Can the linker of the PROTAC influence the hook effect?
A3: Yes, the length, composition, and rigidity of the linker connecting the target-binding moiety and the E3 ligase-recruiting moiety are critical for the formation of a stable and productive ternary complex.[3] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, which can enhance cooperativity and potentially mitigate the hook effect by stabilizing the productive ternary complex over the non-productive binary complexes.
Q4: Besides the hook effect, what other factors can influence the efficacy of this compound?
A4: Several factors can impact the performance of a PROTAC. These include:
-
Cell Permeability: PROTACs are relatively large molecules, and their ability to penetrate the cell membrane can vary.[3]
-
E3 Ligase Expression Levels: The abundance of the specific E3 ligase recruited by the PROTAC in the chosen cell line is crucial for efficient degradation.[3]
-
Target Protein Turnover Rate: The natural synthesis and degradation rate of the target protein can influence the observed net degradation.
Data Presentation
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| This compound Concentration (µM) | Normalized GPX4 Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 0.5 | 0.40 |
| 1.0 | 0.15 |
| 1.68 (DC50) | 0.50 |
| 2.5 | 0.10 (Dmax) |
| 5.0 | 0.25 |
| 10.0 | 0.50 |
| 20.0 | 0.75 |
This table illustrates a typical hook effect, with maximal degradation observed at 2.5 µM and a reduction in efficacy at higher concentrations.
Table 2: Representative Time-Course Data for this compound (at optimal concentration of 2.5 µM)
| Incubation Time (hours) | Normalized GPX4 Level (vs. 0h) |
| 0 | 1.00 |
| 6 | 0.70 |
| 12 | 0.45 |
| 24 | 0.20 |
| 48 | 0.10 (Max Degradation) |
| 72 | 0.15 |
This table shows that the maximal degradation is achieved at 48 hours of incubation.
Experimental Protocols
Protocol 1: Dose-Response Analysis of GPX4 Degradation by Western Blot
-
Cell Seeding: Plate cells (e.g., HT1080) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GPX4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GPX4 band intensity to the loading control. Plot the normalized GPX4 levels against the log of the PROTAC concentration to generate a dose-response curve.
Protocol 2: Proteasome Inhibition Assay
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Proteasome Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
PROTAC Treatment: Add the optimal concentration of this compound (determined from the dose-response experiment) and a vehicle control to the pre-treated cells.
-
Incubation: Incubate for the optimal duration determined from the time-course experiment (e.g., 48 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-7 as described in Protocol 1 to analyze the levels of GPX4. A successful rescue of GPX4 degradation in the presence of the proteasome inhibitor confirms the mechanism of action.
Visualizations
Caption: Mechanism of the PROTAC hook effect.
References
"PROTAC GPX4 degrader-2" off-target effects and how to mitigate them
Welcome to the technical support center for PROTAC GPX4 Degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Glutathione Peroxidase 4 (GPX4). It functions by hijacking the cell's natural ubiquitin-proteasome system. The molecule simultaneously binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of GPX4 with ubiquitin, marking it for degradation by the proteasome. The degradation of GPX4, a key regulator of ferroptosis, leads to an accumulation of lipid peroxides and subsequent induction of this form of programmed cell death.[1][2][3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from several sources:
-
Unintended Protein Degradation: The warhead (GPX4 binder) or the E3 ligase ligand of the PROTAC may have an affinity for other proteins, leading to their unintended degradation. For instance, PROTACs utilizing pomalidomide-based E3 ligase ligands have been observed to degrade zinc-finger (ZF) proteins.[4][5][6]
-
Perturbation of Signaling Pathways: The degradation of GPX4 can have downstream effects on interconnected signaling pathways.[7] Additionally, the degradation of unintended off-target proteins can activate or inhibit other cellular pathways.[4]
-
Degradation-Independent Pharmacology: The GPX4-binding or E3 ligase-binding moieties of the PROTAC may have pharmacological effects independent of protein degradation.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can diminish degradation efficiency and potentially lead to off-target pharmacology.[4][8]
Q3: How can I experimentally identify off-target effects of this compound?
A3: A multi-pronged approach is recommended, with global proteomics serving as the cornerstone for unbiased off-target identification.[3][4]
| Experimental Approach | Principle | Advantages | Considerations |
| Global Proteomics (Mass Spectrometry) | Unbiased identification and quantification of thousands of proteins in a cell lysate to compare protein abundance between treated and control cells.[3] | Gold standard for identifying unintended degradation targets. Provides a global view of proteome changes. | Requires specialized equipment and bioinformatics expertise. May not distinguish direct from indirect effects without time-course studies. |
| Transcriptomics (RNA-sequencing) | Measures changes in mRNA levels to determine if alterations in protein abundance are due to protein degradation or transcriptional regulation.[4] | Differentiates between protein degradation and changes in gene expression. | Does not directly measure protein levels. |
| Western Blotting | Validates potential off-targets identified through proteomics using specific antibodies. | Widely accessible and provides semi-quantitative validation of proteomics hits. | Antibody-dependent and low-throughput. |
| Cellular Thermal Shift Assay (CETSA) | Confirms direct engagement of the PROTAC with potential off-target proteins by measuring changes in their thermal stability.[4] | Provides evidence of direct binding. | Can be technically challenging and may not be suitable for all proteins. |
Troubleshooting Guides
Issue: High cell toxicity observed at effective degradation concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target effects of the PROTAC. | 1. Perform global proteomics to identify unintended degraded proteins. 2. Validate off-targets with Western blotting. 3. If a critical off-target is identified, consider designing a more specific PROTAC. |
| High concentration of the PROTAC or solvent. | 1. Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Use the lowest effective concentration of the PROTAC for your experiments. 3. Ensure the solvent concentration is not toxic to the cells.[4] |
| On-target toxicity due to rapid GPX4 depletion. | 1. Perform time-course experiments to correlate GPX4 degradation with the onset of toxicity. 2. Consider using a lower concentration of the PROTAC for a longer duration. |
Issue: Discrepancy between proteomics data and Western blot validation.
| Potential Cause | Troubleshooting Step |
| Differences in assay sensitivity. | Quantitative proteomics can be more sensitive than Western blotting. Rely on proteomics data for initial discovery. |
| Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide antibody selection. 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[4] |
| Variability in experimental conditions. | Ensure consistent sample preparation, protein loading, and transfer conditions for Western blotting. Use a loading control for normalization.[4] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of this compound using quantitative mass spectrometry.[4]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., a cancer cell line sensitive to ferroptosis) to approximately 70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer that does not bind the E3 ligase).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional but Recommended):
-
For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT) or perform label-free quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
-
Visualizations
Caption: GPX4's role in preventing ferroptosis and its targeted degradation by this compound.
Caption: A comprehensive workflow for identifying and validating off-target effects of PROTACs.
Caption: Key experimental and design strategies to minimize off-target effects of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
improving the stability of "PROTAC GPX4 degrader-2" in solution
Welcome to the technical support center for PROTAC GPX4 degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also referred to as compound 18a, is a proteolysis targeting chimera (PROTAC) designed to selectively target and degrade the glutathione (B108866) peroxidase 4 (GPX4) protein.[1][2] It functions by hijacking the cell's natural ubiquitin-proteasome system.[3][4][5] The PROTAC molecule simultaneously binds to GPX4 and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity leads to the ubiquitination of GPX4, marking it for degradation by the proteasome. The degradation of GPX4, a key regulator of ferroptosis, induces the accumulation of lipid peroxides and mitochondrial depolarization, ultimately triggering this form of programmed cell death.[1][2]
Q2: What are the known degradation capabilities of this compound?
A2: this compound has been shown to be a potent degrader of GPX4. In HT1080 cells, it has a DC50 (concentration required to degrade 50% of the target protein) of 1.68 μM and a Dmax (maximum degradation) of 85% after 48 hours of treatment.[2]
Q3: What are the common stability issues encountered with PROTACs like GPX4 degrader-2 in solution?
A3: Due to their complex structures and often high molecular weight, PROTACs can be susceptible to several stability issues in solution:
-
Hydrolytic Instability: The linker connecting the two ends of the PROTAC can be prone to hydrolysis, especially at non-neutral pH. Some E3 ligase ligands, like those derived from thalidomide, can also be susceptible to hydrolysis.
-
Solubility and Aggregation: PROTACs can have poor aqueous solubility, leading to precipitation in buffers or cell culture media. This can result in inconsistent and unreliable experimental outcomes.
-
Metabolic Instability: In biological systems, PROTACs can be metabolized by enzymes, primarily in the liver and blood, which can reduce their efficacy in vivo. The linker is often a site for metabolic modification.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. For a similar compound, PROTAC GPX4 degrader-1, recommended storage conditions for the stock solution are -80°C for up to 6 months or -20°C for up to 1 month, stored under nitrogen.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer or cell culture media. | Poor aqueous solubility of the PROTAC. | - Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerance level of your cells. - Prepare fresh working solutions immediately before each experiment. - Evaluate the solubility in different buffer systems. |
| Inconsistent or non-reproducible results in cellular assays. | Degradation of the PROTAC in the experimental solution over time. | - Minimize the time the PROTAC is in aqueous solution before being added to cells. - Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. - Use a fresh vial of the compound to rule out degradation of the stock solution. |
| Low or no degradation of GPX4 observed. | Insufficient intracellular concentration of the PROTAC due to poor stability or permeability. | - Verify the concentration and integrity of your stock solution. - Increase the concentration of the PROTAC in your experiment. - Increase the incubation time to allow for sufficient degradation. - Perform a stability assessment of the PROTAC in your specific cell culture medium. |
Key Experimental Protocols
To help you assess and optimize the stability of this compound in your specific experimental settings, we provide the following detailed protocols.
Protocol 1: Chemical Stability Assessment in Aqueous Buffer by HPLC
Objective: To determine the chemical stability of this compound in a common aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%) to minimize its effect on stability.
-
Incubation: Incubate the working solution at a relevant temperature (e.g., room temperature or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Preparation for HPLC: Immediately dilute the aliquot with an equal volume of acetonitrile to stop any further degradation and precipitate any salts. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution method with mobile phases such as water and acetonitrile (with or without 0.1% formic acid).
-
Monitor the elution of the PROTAC using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the PROTAC at each time point.
-
Calculate the percentage of the remaining PROTAC at each time point relative to the T=0 time point.
-
Plot the percentage of remaining PROTAC versus time to determine the degradation kinetics and half-life (t½) in the solution.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (compound with known high metabolism, e.g., Verapamil)
-
Negative control (compound with known low metabolism, e.g., Warfarin)
-
Ice-cold acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer (pH 7.4), HLM, and the PROTAC at the desired final concentration (e.g., 1 µM).
-
Initiation: Pre-warm the reaction mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the slope of the linear portion of the curve to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Visualizing Key Pathways and Workflows
To further aid in understanding the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: The role of GPX4 in the ferroptosis pathway.
Caption: Logical workflow for troubleshooting PROTAC stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
common experimental artifacts with "PROTAC GPX4 degrader-2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC GPX4 degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Glutathione Peroxidase 4 (GPX4). It functions by simultaneously binding to GPX4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome. The depletion of GPX4 inhibits the cell's ability to repair lipid peroxides, leading to their accumulation and ultimately inducing a form of regulated cell death called ferroptosis. Some GPX4 degraders have been shown to utilize both the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway for degradation.
Q2: What are the expected on-target effects of this compound in cell-based assays?
The primary on-target effects of this compound are the degradation of GPX4 protein and the subsequent induction of ferroptosis. This is typically characterized by:
-
A dose- and time-dependent decrease in GPX4 protein levels.
-
An increase in intracellular lipid reactive oxygen species (ROS).
-
Cell death that can be rescued by co-treatment with ferroptosis inhibitors like Ferrostatin-1 (Fer-1).
Q3: Are there any known off-target effects for GPX4 degraders?
While specific off-target profiling for "this compound" is not widely published, a common concern with molecules targeting GPX4 is the potential for off-target effects. For instance, some small molecule inhibitors of GPX4 have been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1). It is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of GPX4 degradation.
Troubleshooting Guide
Problem 1: No significant GPX4 degradation is observed after treatment.
-
Possible Cause 1: Suboptimal concentration. The concentration of the degrader may be too low for the specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A starting range of 0.1 µM to 10 µM is recommended for similar compounds.
-
-
Possible Cause 2: Incorrect incubation time. The degradation of GPX4 is time-dependent.
-
Solution: Conduct a time-course experiment. Significant degradation of similar GPX4 degraders has been observed after 6-12 hours of treatment.
-
-
Possible Cause 3: Low expression of the target E3 ligase. The PROTAC relies on a specific E3 ligase to mediate degradation.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., VHL or CRBN) in your cell line via Western blot or qPCR.
-
-
Possible Cause 4: Compound instability. The degrader may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound and prepare fresh stock solutions in anhydrous DMSO.
-
Problem 2: Cell death is observed, but it is not rescued by Ferrostatin-1.
-
Possible Cause 1: Off-target effects. The degrader may be inducing cell death through a non-ferroptotic mechanism due to off-target activities.
-
Solution: Investigate potential off-target effects. For example, assess the activity of other related enzymes like thioredoxin reductase (TXNRD1).
-
-
Possible Cause 2: Activation of other cell death pathways. The compound might be triggering apoptosis or necrosis.
-
Solution: Use assays to detect markers for other cell death pathways, such as caspase activation for apoptosis or LDH release for necrosis.
-
Problem 3: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure consistent and optimal cell density for all experiments.
-
-
Possible Cause 2: Inaccurate pipetting. Errors in pipetting small volumes can cause significant concentration differences.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
-
-
Possible Cause 3: Presence of antioxidants in media. Components in the cell culture medium or serum, such as vitamin E, can counteract the effects of the degrader.
-
Solution: Be aware of the components in your specific cell culture medium and serum. Consider using a serum-free medium or charcoal-stripped serum for sensitive experiments.
-
Quantitative Data Summary
Table 1: Degradation and Anti-proliferative Activity of a Representative GPX4 PROTAC Degrader (Compound 5i/ZX703)
| Parameter | Cell Line | Value | Reference |
| DC50 | HT1080 | 0.135 µM | |
| Time to >80% Degradation | HT1080 | 12 hours |
DC50: Half-maximal degradation concentration.
Experimental Protocols
1. Western Blot for GPX4 Degradation
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA lysis buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge the lysate to collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Lipid ROS Assay using DCFH-DA
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time.
-
Remove the medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 525 nm.
Visualizations
Caption: Mechanism of action for this compound leading to ferroptosis.
Caption: Troubleshooting workflow for common experimental issues.
Technical Support Center: PROTAC GPX4 Degrader-2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "PROTAC GPX4 degrader-2" and other GPX4-targeting PROTACs in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC GPX4 degrader?
A PROTAC (Proteolysis Targeting Chimera) targeting GPX4 is a bifunctional molecule designed to induce the degradation of the glutathione (B108866) peroxidase 4 (GPX4) protein. It consists of a ligand that binds to GPX4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with GPX4, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of GPX4, a key regulator of ferroptosis, leads to an accumulation of lipid peroxides, ultimately triggering this form of programmed cell death in cancer cells.[1][2]
Q2: What are the primary challenges encountered in in vivo studies with PROTAC GPX4 degraders?
Researchers may face several challenges during in vivo studies with PROTAC GPX4 degraders, including:
-
Poor Pharmacokinetics: PROTACs are often large molecules with poor aqueous solubility and cell permeability, leading to low bioavailability and rapid clearance from the body.[3][4]
-
On-Target Toxicity: GPX4 is essential for preventing ferroptosis in normal tissues. Systemic administration of a potent GPX4 degrader can lead to toxicity in healthy organs, such as the kidneys, liver, and gastrointestinal tract.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can lead to a decrease in efficacy at higher doses.
-
Limited Efficacy: Insufficient drug exposure at the tumor site due to poor pharmacokinetics or suboptimal dosing can result in a lack of antitumor activity.
-
Drug Delivery: Effectively delivering the PROTAC to the target tumor tissue while minimizing exposure to healthy tissues is a significant hurdle.
Q3: What are some strategies to overcome the challenges of in vivo studies with GPX4 degraders?
Several strategies are being explored to mitigate the challenges associated with GPX4 degraders in vivo:
-
Nanoparticle-Based Delivery: Encapsulating the PROTAC in lipid nanoparticles (LNPs) or other nanocarriers can improve solubility, protect it from degradation, and enhance its delivery to tumor tissues.[3][5][6][7][8]
-
Tumor-Specific Degraders: Designing PROTACs that are selectively active in cancer cells can reduce on-target toxicity in normal tissues. For example, the degrader N6F11 was found to bind to the E3 ligase TRIM25, which is more abundant in cancer cells, leading to cancer-cell-specific degradation of GPX4.[4][9][10][11]
-
Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window that maximizes efficacy while minimizing toxicity and avoiding the "hook effect".
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug concentration, target engagement, and biological effect can help in designing more effective dosing regimens.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Lack of In Vivo Efficacy | Poor Pharmacokinetics: The degrader may have low solubility, poor permeability, or rapid clearance, resulting in insufficient tumor exposure. | 1. Formulation: Consider using a delivery vehicle such as lipid nanoparticles to improve solubility and stability.[3][5][6][7][8] 2. Route of Administration: Explore different administration routes (e.g., intravenous vs. intraperitoneal) to optimize drug exposure. 3. Dosing Regimen: Increase the dosing frequency or dose (if tolerated) to maintain therapeutic concentrations in the tumor. |
| Suboptimal Target Engagement: The degrader may not be reaching or binding to GPX4 in the tumor tissue effectively. | 1. Ex Vivo Analysis: After the in vivo study, collect tumor tissue to measure GPX4 protein levels by Western blot or immunohistochemistry to confirm target degradation. 2. PK/PD Studies: Correlate plasma and tumor concentrations of the degrader with GPX4 degradation to understand the required exposure for efficacy. | |
| "Hook Effect": High concentrations of the degrader may be inhibiting its own activity. | 1. Dose Reduction: Test a lower dose range to see if efficacy improves. | |
| Observed Toxicity (e.g., weight loss, organ damage) | On-Target Toxicity in Normal Tissues: The degrader is causing ferroptosis in healthy tissues where GPX4 is also essential. | 1. Targeted Delivery: Utilize tumor-targeting strategies, such as antibody-drug conjugates or targeted nanoparticles, to increase the concentration of the degrader in the tumor while minimizing systemic exposure. 2. Lower Dosing: Reduce the dose or dosing frequency to find a better-tolerated regimen. 3. Monitor Biomarkers: Closely monitor markers of organ damage (e.g., serum creatinine (B1669602) for kidney, ALT/AST for liver) and ferroptosis in both tumor and normal tissues. |
| Off-Target Toxicity: The degrader may be affecting other proteins or pathways, leading to unexpected side effects. | 1. In Vitro Profiling: Perform in vitro selectivity profiling to identify potential off-targets. 2. Histopathology: Conduct detailed histopathological analysis of major organs to identify the nature and location of any toxicity. | |
| Difficulty in Monitoring In Vivo Ferroptosis | Insensitive or Invasive Methods: Traditional methods for detecting ferroptosis can be challenging to implement in live animals. | 1. Biomarker Analysis: Measure markers of lipid peroxidation (e.g., malondialdehyde) in plasma or tissue samples.[12] 2. Histology: Use stains like Prussian blue to detect iron accumulation in tissues. 3. Non-invasive Imaging: Explore emerging non-invasive imaging techniques to monitor ferroptosis in real-time. |
Quantitative Data Summary
Disclaimer: The following data is based on published studies of various GPX4 degraders and is intended to be representative. Specific results for "this compound" may vary.
Table 1: In Vivo Efficacy of Representative GPX4 Degraders
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| dGPX4 (delivered via LNP) | Xenograft Mouse Model | Not specified | Effective suppression of tumor growth | LNP delivery enhanced efficacy and reduced side effects. | [3][5] |
| N6F11 | Pancreatic Cancer Mouse Model | Not specified | Reduced tumor growth | Showed cancer cell-specific degradation of GPX4 with no observed adverse effects. | [4][9][10][11] |
| DC-2 | HT1080 Tumor-bearing Mice | Not specified | Reduced GPX4 levels in tumor tissue | Demonstrated a good safety profile in vivo. | [12][13] |
| GPX4 Inhibitor (analog of RSL3) | Xenograft Mouse Model | Up to 50 mg/kg tolerated for 20 days | No significant effect on tumor growth | Well-tolerated but lacked efficacy at the tested doses. | [14] |
Table 2: In Vitro Potency of Representative GPX4 Degraders
| Compound | Cell Line | DC50 | IC50 (Cell Viability) | Key Findings | Reference |
| This compound (compound 18a) | HT1080 | 1.68 µM (48h) | Not specified | Induces accumulation of lipid peroxides and triggers ferroptosis. | [2] |
| DC-2 | HT1080 | 0.03 µM | 0.1 µM | Potent degradation of GPX4 leading to cancer cell death. | [12][13] |
| Compound 5i | HT1080 | 0.135 µM | Not specified | Degrades GPX4 through both proteasome and lysosome pathways. | [1] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a PROTAC GPX4 degrader.
Caption: Workflow for an in vivo efficacy study of a GPX4 degrader.
Signaling Pathway of PROTAC-mediated GPX4 Degradation
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of GPX4.
Caption: PROTAC-mediated degradation of GPX4 protein.
Troubleshooting Logic for Lack of In Vivo Efficacy
This diagram provides a logical flow for troubleshooting experiments where the PROTAC GPX4 degrader does not show the expected antitumor effect.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inducer kills pancreatic tumor, spares immune cells | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosensitizing Lipid Nanoparticles for Ferroptosis-Enhanced Photodynamic Cancer Therapy via GPX4 Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Experimental compound kills cancer, spares immune cells: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 10. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 11. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detecting Low-Abundance GPX4
Welcome to the technical support center for the detection of Glutathione Peroxidase 4 (GPX4). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the successful detection of low levels of GPX4 via Western blot.
Frequently Asked Questions (FAQs)
Q1: What is GPX4 and why is it difficult to detect?
A1: Glutathione Peroxidase 4 (GPX4) is a key enzyme that protects cells from membrane lipid peroxidation and a central regulator of ferroptosis, a form of programmed cell death.[1][2][3] Its detection can be challenging because it is often a low-abundance protein.[4] The success of detection is highly dependent on the efficiency of protein extraction, the sensitivity of the antibodies used, and the overall optimization of the Western blot protocol.[4][5]
Q2: What is the expected molecular weight of GPX4?
A2: The theoretical molecular weight of GPX4 is approximately 22 kDa. However, it may appear at slightly different sizes (e.g., 20 kDa and 22 kDa) on a Western blot, potentially due to post-translational modifications or alternative splicing.[6]
Q3: Which type of membrane is best for GPX4 detection?
A3: For low-abundance proteins like GPX4, a PVDF (polyvinylidene difluoride) membrane is often recommended over nitrocellulose because of its higher protein-binding capacity and durability, which is beneficial for subsequent stripping and reprobing if necessary.[7]
Q4: How do I choose the right primary antibody for GPX4?
A4: Selecting a high-quality, validated primary antibody is critical. Look for antibodies that have been specifically validated for Western blot applications, ideally with knockout (KO) validation data to ensure specificity.[8] Both monoclonal and polyclonal antibodies can be effective, but monoclonal antibodies may offer higher specificity.[8][9] Always check the manufacturer's datasheet for recommended dilutions and positive control cell lines (e.g., HepG2 cells).[1][10]
Troubleshooting Guide
This guide addresses common issues encountered when detecting low levels of GPX4.
Issue 1: No or very faint GPX4 signal.
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Increase the total protein loaded per lane to 50-100 µg. Using thicker gels (e.g., 1.5 mm) can accommodate larger sample volumes. |
| Inefficient Protein Extraction | Use a lysis buffer containing a strong ionic detergent like SDS (e.g., RIPA buffer) to ensure complete cell lysis, especially for intracellular proteins.[7][11] Include protease and phosphatase inhibitors to prevent protein degradation.[12] Sonication can help shear DNA and improve lysis efficiency.[6][12] |
| Low Antibody Concentration | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration.[13][14] Incubate the primary antibody overnight at 4°C to increase binding.[6] |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For smaller proteins like GPX4 (~22 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm).[15] Wet transfer methods are generally more efficient than semi-dry methods, especially for low-abundance proteins.[15] |
| Ineffective Detection Reagent | Use a high-sensitivity or enhanced chemiluminescent (ECL) substrate designed for detecting low-abundance proteins.[5][7][11] These can produce a stronger and more sustained signal compared to standard substrates.[7] |
Issue 2: High background or non-specific bands.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-antibodies, BSA is preferred.[14] Some antibodies perform better with specific blocking agents, so check the datasheet.[15] |
| Excessive Antibody Concentration | Using too much primary or secondary antibody can lead to non-specific binding.[9] Titrate both antibodies to find the lowest concentration that still provides a specific signal. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST.[6] |
| Sample Contamination/Degradation | Always use fresh lysis buffer with protease inhibitors.[12] Ensure samples are kept on ice during preparation to prevent degradation, which can appear as lower molecular weight bands.[12] |
Optimized Experimental Protocol for GPX4 Detection
This protocol is designed to maximize the detection sensitivity for low-abundance GPX4.
1. Sample Preparation and Lysis
-
Wash cells with ice-cold 1X PBS and aspirate.
-
Add 1X RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds on ice to shear DNA and ensure complete lysis.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Load 50-100 µg of protein lysate per well on a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF membrane using a wet transfer system for 90 minutes at 100V.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a validated anti-GPX4 primary antibody (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
4. Signal Detection
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
Visual Guides and Pathways
The following diagrams illustrate key workflows and biological pathways relevant to GPX4 detection.
Caption: Optimized workflow for detecting low-abundance GPX4.
Caption: Troubleshooting flowchart for absent GPX4 signal.
Caption: Simplified role of GPX4 in the ferroptosis pathway.
References
- 1. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detecting low abundant proteins in a western blot: Overcoming challenges for improved signal-to-noise of low expressing and precious sample targets [labroots.com]
- 5. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. GPX4 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 8. anti-GPX4 Antibody [ABIN7267436] - Human, WB, IP [antibodies-online.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Head-to-Head Comparison: PROTAC GPX4 Degrader-2 Versus Other GPX4 Inhibitors in Inducing Ferroptosis
For researchers, scientists, and drug development professionals, the targeted induction of ferroptosis by modulating Glutathione (B108866) Peroxidase 4 (GPX4) represents a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of a novel PROTAC GPX4 degrader, "PROTAC GPX4 degrader-2," against established small molecule inhibitors of GPX4, including RSL3, ML162, and JKE-1674. We present a comprehensive analysis of their mechanisms of action, supported by quantitative experimental data, detailed protocols for key assays, and visual diagrams of the underlying biological pathways.
Executive Summary
This compound operates via a distinct mechanism of action compared to traditional GPX4 inhibitors. Instead of merely blocking the enzyme's activity, it hijacks the cell's own ubiquitin-proteasome system to induce the degradation of the GPX4 protein. This approach offers the potential for a more profound and sustained downstream effect. In contrast, RSL3, ML162, and JKE-1674 are covalent inhibitors that directly bind to and inactivate GPX4. While effective, recent studies suggest that RSL3 and ML162 may also exhibit off-target activity against Thioredoxin Reductase 1 (TXNRD1), a factor to consider in experimental design and data interpretation.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for this compound and other GPX4 inhibitors, with a focus on their activity in the HT1080 fibrosarcoma cell line for a direct comparison.
| Compound | Mechanism of Action | Cell Line | DC50 (48h) | IC50 (48h) | Notes |
| This compound (compound 18a) | GPX4 degradation via the ubiquitin-proteasome system.[1] | HT1080 | 1.68 µM[2][3] | 2.37 µM[3] | Induces accumulation of lipid peroxides and mitochondrial depolarization, leading to ferroptosis.[2][3] |
| RSL3 | Covalent inhibitor of GPX4.[4] | HT1080 | N/A | ~1.55 µM | Potent inducer of ferroptosis.[4] Some evidence suggests it may also inhibit TXNRD1. |
| ML162 | Covalent inhibitor of GPX4.[5] | HT1080 | N/A | 7.31 µM | Selective lethal effect on mutant RAS oncogene-expressing cell lines.[5] Some studies suggest it may also inhibit TXNRD1. |
| JKE-1674 | Covalent inhibitor of GPX4; active metabolite of ML-210. | LOX-IMVI | N/A | Equipotent to ML-210 | Kills LOX-IMVI cells in a manner completely rescued by ferroptosis inhibitors. |
| ML-210 (for comparison with JKE-1674) | Covalent inhibitor of GPX4. | HT1080 | N/A | 0.153 µM | Parent compound of JKE-1674. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted for determining cell viability in adherent cell lines treated with various compounds.
-
Cell Seeding: Seed cells (e.g., HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, RSL3, ML162, JKE-1674) in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
-
Fixation: Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS). Discard the PBS and add 100 µL of 4% paraformaldehyde in PBS to each well. Incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and wash the plates gently with deionized water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with deionized water until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well. Place the plate on a shaker for 15-20 minutes to ensure the dye is fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for GPX4 Degradation
This protocol outlines the steps to assess the protein levels of GPX4 following treatment with the degrader or inhibitors.
-
Cell Lysis: Plate cells (e.g., HT1080) in 6-well plates and treat with the compounds for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels of GPX4, normalized to the loading control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
-
Cell Treatment: Seed cells in a suitable format for fluorescence microscopy or flow cytometry. Treat the cells with the test compounds at their respective IC50 or DC50 concentrations for a predetermined time (e.g., 6-24 hours).
-
Probe Staining: After treatment, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or PBS. Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe in HBSS or serum-free medium for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS or PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. The oxidized probe will emit green fluorescence (~520 nm), while the reduced probe will emit red fluorescence (~595 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization and resuspend them in PBS. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel will indicate the level of lipid peroxidation.
-
Conclusion
The emergence of this compound introduces a novel and potent strategy for inducing ferroptosis by eliminating the GPX4 protein. This approach offers a distinct advantage over traditional covalent inhibitors by potentially leading to a more sustained biological response. While covalent inhibitors like RSL3, ML162, and JKE-1674 are valuable research tools, the potential for off-target effects warrants careful consideration. The choice between a degrader and an inhibitor will depend on the specific research question and experimental context. This guide provides the necessary data and protocols to enable researchers to make an informed decision and to design robust experiments to further investigate the therapeutic potential of targeting GPX4.
References
- 1. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HT1080/DR4: a P-glycoprotein-negative human fibrosarcoma cell line exhibiting resistance to topoisomerase II-reactive drugs despite the presence of a drug-sensitive topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of PROTAC GPX4 Degrader-2 in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a PROTAC (Proteolysis Targeting Chimera) effectively engages its intended target within a cellular context is a critical step. This guide provides a comparative overview of methods to validate the target engagement of "PROTAC GPX4 degrader-2," a molecule designed to induce the degradation of Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis. This guide outlines experimental data for "this compound" in comparison to other known GPX4 degraders and provides detailed protocols for essential validation assays.
Mechanism of Action: this compound
"this compound" is a heterobifunctional molecule that links a ligand for GPX4 to a ligand for an E3 ubiquitin ligase.[1][2] This dual binding brings GPX4 into close proximity with the E3 ligase, leading to the ubiquitination of GPX4 and its subsequent degradation by the proteasome. The degradation of GPX4 inhibits its function in reducing lipid peroxides, leading to their accumulation and the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2] Specifically, "this compound" is derived from the GPX4 inhibitor RSL3 and recruits the cIAP E3 ligase.[2]
Caption: Mechanism of this compound action.
Comparative Performance of GPX4 Degraders
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Below is a comparison of "this compound" with other published GPX4 degraders. It is important to note that experimental conditions may vary between studies.
| Compound Name | Warhead | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| This compound (18a) | RSL3 | cIAP | HT1080 | 1.68 µM (48h) | 85% (48h) | [2] |
| PROTAC GPX4 degrader-1 (DC-2) | ML210 | CRBN | HT1080 | 0.03 µM | >90% | [3] |
| 5i (ZX703) | ML210 | VHL | HT1080 | 0.135 µM | >80% | [4] |
| 8e | RSL3 | VHL | HT1080 | Not specified, but potent | Not specified | [5] |
| GDC-11 | ML162 | CRBN | Not specified | 33% degradation at 10 µM | Not specified | [6] |
| dGPX4 | ML162 | CRBN | HT1080 | 200 nM | Not specified | [4] |
Experimental Protocols for Target Engagement Validation
Validating the target engagement of "this compound" involves a multi-faceted approach, including direct measurement of protein levels, assessment of target stabilization, and evaluation of downstream functional effects.
Caption: Workflow for validating GPX4 target engagement.
Western Blot / In-Cell Western for GPX4 Degradation
These methods directly quantify the amount of GPX4 protein remaining in cells after treatment with the PROTAC.
Protocol: Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HT1080) and allow them to adhere overnight. Treat cells with varying concentrations of "this compound" for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize GPX4 levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.
Protocol: In-Cell Western [7][8][9][10]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with "this compound" as described for the Western blot.
-
Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a buffer containing 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against GPX4 (and a normalization antibody like Tubulin, if desired) overnight at 4°C.
-
Wash and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The integrated intensity of the target protein is normalized to the intensity of the normalization protein.
Cellular Thermal Shift Assay (CETSA) for Target Binding
CETSA is a powerful method to confirm direct binding of the PROTAC to GPX4 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[11][12][13][14][15]
-
Cell Treatment: Treat a cell suspension with "this compound" or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 45°C to 70°C) for 3-5 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GPX4 by Western blot as described above.
-
Data Analysis: Plot the amount of soluble GPX4 at each temperature. A shift in the melting curve to higher temperatures in the PROTAC-treated samples indicates target engagement.
Lipid Peroxidation Assay for Functional Outcome
Since GPX4's primary function is to reduce lipid peroxides, its degradation should lead to an increase in lipid ROS. This can be measured using fluorescent probes like C11-BODIPY 581/591.[16][17][18][19]
Protocol: Lipid Peroxidation Assay (C11-BODIPY) [16][17][18]
-
Cell Treatment: Treat cells with "this compound" for a duration sufficient to induce degradation (e.g., 12-24 hours). Include a positive control (e.g., RSL3) and a negative control (vehicle).
-
Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture media for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS or HBSS.
-
Analysis:
-
Fluorescence Microscopy: Capture images using filters for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe.
-
Flow Cytometry: Harvest cells and analyze them on a flow cytometer, measuring the shift from red to green fluorescence.
-
-
Data Analysis: Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity. An increase in this ratio indicates a functional consequence of GPX4 degradation.
GPX4 Signaling and Ferroptosis Induction
The degradation of GPX4 by "this compound" disrupts the cellular defense against lipid peroxidation, a key step in the ferroptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual degradation mechanism of GPX4 degrader in induction of ferroptosis exerting anti-resistant tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 17. abpbio.com [abpbio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. 2.10. Evaluation of lipid peroxidation [bio-protocol.org]
Unraveling the Aftermath: A Comparative Guide to Ferroptosis Induction by PROTAC GPX4 Degrader-2
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTAC GPX4 degrader-2 and its downstream effects on ferroptosis markers against other GPX4-targeting PROTACs, supported by experimental data and detailed protocols.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue for various diseases, including cancer. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. The development of Proteolysis Targeting Chimeras (PROTACs) to degrade GPX4 offers a novel and potent strategy to induce ferroptosis. This guide provides a comprehensive comparison of "this compound" with other known GPX4 degraders, focusing on their downstream effects on critical ferroptosis markers.
Mechanism of Action: GPX4 Degradation-Induced Ferroptosis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. GPX4-targeting PROTACs, such as "this compound," are designed to specifically eliminate the GPX4 protein, thereby crippling the cell's primary defense against lipid peroxidation. This targeted degradation leads to an unchecked accumulation of lipid reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell death via ferroptosis.
Assessing the Specificity of PROTAC GPX4 Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of "PROTAC GPX4 degrader-2" through quantitative proteomics. Due to the limited availability of direct comparative proteomics data in the public domain for this specific degrader, this document outlines the established methodologies and presents available data for a range of GPX4-targeting PROTACs to serve as a benchmark for evaluation.
Introduction to GPX4 Degraders
Glutathione (B108866) Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation and subsequent ferroptotic cell death. Its role in cancer and therapy resistance has made it a prime target for therapeutic intervention.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. Several PROTACs targeting GPX4 have been developed with the aim of inducing ferroptosis in cancer cells.[2] Assessing the specificity of these degraders is paramount to minimize off-target effects and ensure therapeutic efficacy.
Comparative Analysis of GPX4 Degraders
While comprehensive, head-to-head proteomics data is not yet publicly available for all GPX4 degraders, we can compare their reported degradation potency (DC50) values. A lower DC50 value indicates a more potent degrader.
| Degrader Name | Alias / Reference | E3 Ligase Recruited | Target Ligand | DC50 (µM) | Cell Line | Citation |
| This compound | compound 18a | VHL | Not Specified | 1.68 | HT1080 | [3] |
| PROTAC GPX4 degrader-1 | DC-2 | CRBN | ML210 | 0.03 | HT1080 | [4] |
| Compound 5i | ZX703 | VHL | ML210 | 0.135 | HT1080 | [2][5] |
| dGPX4 | 1 | CRBN | Not Specified | 0.2 | Not Specified | [2] |
| GDC-11 | - | CRBN | ML162 derivative | >10 (33% degradation at 10 µM) | Not Specified | [6] |
Note: The data presented is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be interpreted with caution.
Experimental Protocols for Specificity Assessment
Quantitative proteomics is the gold standard for assessing the specificity of a PROTAC degrader. The following protocol outlines a typical workflow using Tandem Mass Tag (TMT)-based quantification.
Protocol: Quantitative Proteomics for PROTAC Specificity
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HT1080 fibrosarcoma cells) to approximately 70-80% confluency.
-
Treat cells in triplicate with:
-
This compound at its optimal effective concentration (e.g., 1 µM).
-
A vehicle control (e.g., DMSO).
-
A negative control PROTAC (if available).
-
-
Incubate for a predetermined time (e.g., 24 hours) to allow for protein degradation.
2. Protein Extraction and Digestion:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration for each sample using a BCA assay.
-
Take equal amounts of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform overnight protein digestion using sequencing-grade trypsin.
3. Tandem Mass Tag (TMT) Labeling:
-
Label the resulting peptide mixtures from each condition with a different isobaric TMT reagent according to the manufacturer's protocol. This allows for multiplexing of the samples.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the TMT-labeled peptide samples into a single tube.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Identify proteins that are significantly downregulated in the "this compound" treated samples compared to the controls. The primary target, GPX4, should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
Visualizing Key Pathways and Processes
To better understand the biological context and experimental approach, the following diagrams illustrate the GPX4 signaling pathway and a typical proteomics workflow.
Caption: GPX4 is a central regulator of ferroptosis.
Caption: Workflow for assessing PROTAC specificity.
Conclusion
The comprehensive assessment of "this compound" specificity requires rigorous quantitative proteomics analysis. By comparing its proteome-wide effects to control conditions, researchers can confidently identify its on-target efficacy and potential off-target liabilities. The methodologies and comparative data presented in this guide offer a robust framework for conducting such an evaluation, which is a critical step in the preclinical development of any targeted protein degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of GPX4-Targeting Anti-Tumor Agents: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-tumor activity of "PROTAC GPX4 degrader-2" and other agents targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inducing ferroptosis in cancer.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. In many cancer cells, GPX4 is upregulated, contributing to tumor survival and resistance to therapy. Therefore, targeting GPX4 to induce ferroptosis has emerged as a promising anti-cancer strategy. This guide focuses on the in vivo validation of a specific PROTAC (Proteolysis Targeting Chimera), "this compound," and compares its performance with other GPX4-targeting molecules.
Data Presentation: In Vivo Anti-Tumor Activity
The following tables summarize the available quantitative data on the in vivo anti-tumor efficacy of various GPX4-targeting agents.
Table 1: In Vitro Activity of GPX4-Targeting Agents
| Compound Name | Type | Mechanism of Action | Cell Line | In Vitro Potency (DC50/IC50) |
| This compound (compound 18a) | PROTAC | GPX4 Degradation | HT1080 | DC50, 48h: 1.68 µM[1][2] |
| dGPX4 | PROTAC | GPX4 Degradation | HT1080 | Not specified |
| RSL3 | Small Molecule Inhibitor | GPX4 Inhibition (also reported to inhibit TXNRD1) | SKM-1, DLD-1 | Not specified |
Table 2: In Vivo Anti-Tumor Efficacy of GPX4-Targeting Agents
| Compound | Formulation | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| dGPX4 | dGPX4@401-TK-12 (Lipid Nanoparticles) | HT-1080 Xenograft | Not specified | Significant tumor growth suppression compared to control | [3] |
| RSL3 | Vehicle | SKM-1 Xenograft | 20 mg/kg, intraperitoneally, every other day for 10 days | Marked reduction in tumor volume and weight | [4] |
| RSL3 + Cetuximab | Vehicle | DLD-1 Xenograft | RSL3: 5 mg/kg; Cetuximab: 13 mg/kg, for 17 days | Greater reduction in tumor size compared to RSL3 alone | [5] |
| This compound | Not specified | Not specified | Not specified | In vivo data not publicly available in the searched literature. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of GPX4-targeting agents.
-
Cell Culture: Human fibrosarcoma (HT-1080), squamous cell carcinoma (SCC25), or other appropriate cancer cell lines are cultured in their recommended complete medium.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures must be approved by an institutional animal care and use committee.
-
Tumor Cell Implantation: Approximately 1 x 10^7 cells, resuspended in 100-150 µL of phosphate-buffered saline (PBS), are injected subcutaneously into the right flank of each mouse[6].
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: V = 0.5 × (length × width²)[6].
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups[4].
In Vivo Administration of GPX4-Targeting Agents
-
dGPX4 Formulation and Administration:
-
RSL3 Formulation and Administration:
-
RSL3 is dissolved in a vehicle solution (e.g., DMSO and polyethylene (B3416737) glycol).
-
For the SKM-1 xenograft model, RSL3 is administered intraperitoneally at a dose of 20 mg/kg every other day[4].
-
For the DLD-1 xenograft model, RSL3 is administered at 5 mg/kg in combination with cetuximab[5].
-
In some studies, RSL3 has been administered via intratumoral injection[6].
-
Immunohistochemistry for Biomarker Analysis
This protocol is used to assess the levels of specific biomarkers in tumor tissues.
-
Tissue Preparation: At the end of the treatment period, mice are euthanized, and the tumors are excised, weighed, and fixed in 4% paraformaldehyde. The fixed tissues are then embedded in paraffin.
-
Immunohistochemical Staining:
-
Paraffin-embedded tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate (B86180) buffer.
-
The sections are blocked with a blocking serum to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody against a biomarker of interest (e.g., 4-HNE for lipid peroxidation) overnight at 4°C[6].
-
After washing, the sections are incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is developed using a chromogenic substrate (e.g., DAB), and the sections are counterstained with hematoxylin.
-
-
Scoring and Analysis: The staining intensity and the percentage of positive cells are scored to provide a semi-quantitative analysis of biomarker expression[6].
Visualizations
The following diagrams illustrate the GPX4 signaling pathway and a general experimental workflow for in vivo validation.
Caption: GPX4 signaling pathway in ferroptosis.
Caption: In vivo experimental workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4.9. Tumor Xenograft and Immunohistochemistry [bio-protocol.org]
- 7. Intracellular Delivery of Glutathione Peroxidase Degrader Induces Ferroptosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC GPX4 Degrader-2 versus Genetic Knockdown for GPX4 Targeting
For researchers, scientists, and drug development professionals investigating the role of Glutathione Peroxidase 4 (GPX4) in ferroptosis and disease, choosing the right tool to modulate its expression is critical. This guide provides an objective comparison between a chemical biology approach, using "PROTAC GPX4 degrader-2," and a genetic method, employing siRNA-mediated knockdown, to reduce cellular GPX4 levels. We present supporting experimental data, detailed protocols for key experiments, and visualizations to aid in understanding the mechanisms and outcomes of each approach.
Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Both targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and genetic silencing using small interfering RNA (siRNA) have emerged as powerful techniques to downregulate GPX4 and induce ferroptosis. This guide will compare the efficacy and methodologies of "this compound" and siRNA-mediated knockdown of GPX4.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of "this compound" and GPX4 siRNA in reducing GPX4 protein levels and their impact on cell viability. The data for "this compound" is primarily from studies on the HT1080 human fibrosarcoma cell line, a common model for studying ferroptosis. Data for GPX4 siRNA is also presented for HT1080 cells to allow for a more direct comparison.
| Parameter | This compound (Compound 18a) | GPX4 siRNA | Reference |
| Cell Line | HT1080 | HT1080 | [1][2] |
| Concentration/Dose | 1.68 µM (DC50, 48h) | 5 nM | [1][3] |
| GPX4 Reduction (Dmax) | 85% at 48h | >70% at 48h | [1][4] |
| Time to Max Effect | 48 hours | 48-72 hours | [1][4] |
Table 1: Comparison of GPX4 Protein Reduction
| Parameter | This compound (Compound 18a) | GPX4 siRNA | Reference |
| Cell Line | HT1080 | HT1080 | [1][2] |
| Assay | CCK-8 | Not specified, but siRNA treatment sensitizes cells to ferroptosis inducers | [1][2] |
| IC50 | 2.37 µM (72h) | Not directly applicable; induces cell death in combination with other stimuli | [1][2] |
| Observed Phenotype | Induction of ferroptosis, accumulation of lipid peroxides, mitochondrial depolarization | Sensitization to ferroptosis, increased lipid peroxidation | [1][2] |
Table 2: Comparison of Effects on Cell Viability and Phenotype
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for GPX4 Detection
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]
siRNA Transfection
-
Cell Seeding: HT1080 cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.[7]
-
Transfection Complex Preparation: For each well, siRNA duplexes are diluted in serum-free medium. In a separate tube, a transfection reagent is diluted in the same medium. The two solutions are then combined and incubated at room temperature for 15-45 minutes to allow the formation of transfection complexes.[7]
-
Transfection: The transfection complexes are added to the cells in antibiotic-free normal growth medium.[7]
-
Incubation and Analysis: Cells are incubated for 48-72 hours before being harvested for analysis of GPX4 knockdown and downstream effects.[7]
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8][9]
-
Treatment: Cells are treated with various concentrations of "this compound" or transfected with GPX4 siRNA.
-
CCK-8 Reagent Addition: After the desired incubation period, 10 µL of CCK-8 solution is added to each well.[8][10]
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance at 450 nm is then measured using a microplate reader.[8][10]
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Lipid Peroxidation Assay (C11-BODIPY)
-
Cell Treatment: Cells are treated with "this compound" or transfected with GPX4 siRNA.
-
C11-BODIPY Staining: Cells are incubated with C11-BODIPY fluorescent probe (typically 1-10 µM) for 30 minutes at 37°C.[11][12][13]
-
Cell Harvesting and Analysis: Cells are washed with PBS, harvested, and resuspended in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.[11][14]
-
Data Acquisition: The fluorescence intensity is measured in both the green (oxidized probe) and red (reduced probe) channels. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.[11][13]
Mandatory Visualization
Mechanism of Action: this compound
Caption: Mechanism of PROTAC-mediated GPX4 degradation.
Mechanism of Action: Genetic Knockdown of GPX4 via siRNA
Caption: Mechanism of siRNA-mediated GPX4 gene silencing.
Downstream Signaling Pathway: GPX4 Depletion and Ferroptosis Induction
Caption: Downstream effects of GPX4 depletion leading to ferroptosis.
References
- 1. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 13. abpbio.com [abpbio.com]
- 14. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
A Comparative Guide to PROTAC GPX4 Degrader-2 for Cancer Research
In the evolving landscape of cancer therapeutics, targeting the glutathione (B108866) peroxidase 4 (GPX4) enzyme has emerged as a promising strategy to induce ferroptosis, a unique iron-dependent form of programmed cell death. This guide provides a comprehensive evaluation of "PROTAC GPX4 degrader-2," a proteolysis-targeting chimera designed to eliminate the GPX4 protein, in comparison to other GPX4-targeting alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of performance data, experimental protocols, and key cellular pathways.
Introduction to GPX4 and Ferroptosis
Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides. In certain cancer cells, particularly those in a therapy-resistant state, there is a heightened dependency on GPX4 to prevent the lethal accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. Consequently, inhibiting or degrading GPX4 presents a compelling therapeutic approach to selectively eliminate cancer cells.
PROTACs (Proteolysis-Targeting Chimeras) are novel therapeutic modalities that leverage the cell's own protein disposal system to eliminate specific target proteins. "this compound," also identified as compound 18a, is a heterobifunctional molecule that binds to both GPX4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GPX4 by the proteasome.[1]
Performance Comparison of GPX4-Targeting Agents
The following tables summarize the in vitro efficacy of "this compound" and its alternatives across various cancer cell lines. The data is presented as half-maximal inhibitory concentration (IC50) for cell viability and half-maximal degradation concentration (DC50) for protein degradation.
Table 1: In Vitro Efficacy of this compound (compound 18a)
| Cancer Type | Cell Line | IC50 (µM) | DC50 (µM) | Citation |
| Fibrosarcoma | HT1080 | 2.37 ± 0.17 | 1.68 (48h) | [1] |
| Non-Small Cell Lung Cancer | H358, H460 | Data not available | Data not available | [2] |
Note: While referenced as active in NSCLC, specific IC50/DC50 values for "this compound" in these cell lines were not available in the reviewed literature.
Table 2: Comparative In Vitro Efficacy of Alternative GPX4-Targeting PROTACs
| PROTAC Name | Cancer Type | Cell Line | IC50 (µM) | DC50 (µM) | Citation |
| PROTAC GPX4 degrader-1 (DC-2) | Fibrosarcoma | HT1080 | 0.1 | 0.03 | [3][4] |
| PROTAC GPX4 degrader-3 | Fibrosarcoma | HT1080 | 0.024 | 0.019 (24h) | [3] |
| PROTAC GPX4 degrader-4 | Bladder Cancer | RT4 | 0.09 | 0.00532 | [3] |
| Bladder Cancer | T24 | 2.97 | [3] | ||
| Bladder Cancer | J82 | 7.58 | [3] | ||
| PROTAC GPX4 degrader-5 | Not specified | Not specified | Not specified | 0.028 | [3] |
| 8e | Not specified | Resistant tumor cells | More potent than RSL3 | Not specified | [5] |
| GDC-11 | Not specified | Not specified | 11.69 | 33% degradation at 10 µM | [6][7] |
| ZX703 (compound 5i) | Fibrosarcoma | HT1080 | Not specified | 0.135 | [8][9][10] |
Table 3: Comparative In Vitro Efficacy of Small Molecule GPX4 Inhibitors
| Inhibitor Name | Cancer Type | Cell Line | IC50 (µM) | Citation |
| RSL3 | Head and Neck Cancer | HN3-rslR | Not specified | [11] |
| ML210 | Colon Cancer | HT-29 | ~0.05 | [4] |
| Gastric Cancer | CRL-1739 | ~0.05 | [4] | |
| GPX4-IN-15 | Triple-Negative Breast Cancer | MDA-MB-468 | 0.86 | [3] |
| Triple-Negative Breast Cancer | BT-549 | 0.96 | [3] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.48 | [3] | |
| GPX4-IN-18 | Clear Cell Renal Cell Carcinoma | OS-RC-2 | Not specified | [3] |
| Fibrosarcoma | HT1080 | 0.007 | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of "this compound" and the experimental procedures used for its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: GPX4-mediated ferroptosis defense and PROTAC intervention.
Caption: Workflow for evaluating GPX4 degraders.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" or alternative compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
GPX4 Degradation (Western Blot) Assay
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for GPX4, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Lipid ROS Measurement (C11-BODIPY 581/591) Assay
-
Cell Treatment: Treat cells with the compounds for the desired time period.
-
Staining: Incubate the cells with C11-BODIPY 581/591 dye (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Analysis: Wash the cells with PBS and analyze immediately by flow cytometry or fluorescence microscopy. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.
Conclusion
"this compound" (compound 18a) demonstrates effective degradation of GPX4 and subsequent anti-proliferative effects in the HT1080 fibrosarcoma cell line.[1] However, a comprehensive evaluation of its performance across a broader range of cancer models is necessary to fully understand its therapeutic potential. The provided comparison tables highlight a diverse landscape of GPX4-targeting agents, including other PROTACs with potent picomolar to nanomolar degradation activity and small molecule inhibitors with varying efficacies across different cancer types.
The detailed experimental protocols and pathway diagrams in this guide offer a framework for researchers to conduct their own comparative studies and further investigate the role of GPX4 and ferroptosis in cancer. Future research should focus on head-to-head comparisons of these agents in a panel of well-characterized cancer cell lines and in vivo models to identify the most promising candidates for clinical development. The lack of extensive public data on "this compound" underscores the need for further investigation to fully ascertain its position relative to other GPX4-targeting therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P23 acts as a negative regulator of ferroptosis in NSCLC by blocking GPX4 degradation via chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel antitumor indolizino[6,7-b]indoles with multiple modes of action: DNA cross-linking and topoisomerase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling PROTAC GPX4 degrader-2
Essential Safety and Handling Guide for PROTAC GPX4 Degrader-2
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on general best practices for potent, research-grade chemical compounds and should be supplemented by a compound-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.
Core Principles of Chemical Safety
This compound is a potent research compound and should be handled with care. It is essential to treat all research compounds as potentially hazardous waste[1]. Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination[2].
Personal Protective Equipment (PPE)
Before handling the compound, always wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles: To protect from splashes or aerosols.
-
Lab coat: To protect skin and clothing.
-
Chemical-resistant gloves: To prevent skin contact.
Operational and Handling Procedures
-
All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure[2].
-
Avoid the generation of dust when working with the solid form[2].
-
Do not eat, drink, or smoke when using this product[2].
-
Wash hands thoroughly after handling[2].
Quantitative Data for Disposal Consideration
While a specific SDS for this compound is not publicly available, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule compounds. These values are illustrative and must be confirmed with the compound-specific SDS.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions[1]. | Corrosive waste (highly acidic or basic) requires special handling and segregation[1]. |
| Concentration Limits | Varies by substance; for example, solutions with mercury above 0.2 ppm are hazardous[1]. | Even low concentrations of potent compounds can render a solution hazardous[1]. |
| Container Size | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste per Satellite Accumulation Area[1]. | Limits the amount of waste stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are considered ignitable[1]. | Flammable waste must be stored in appropriate fire-rated cabinets and segregated from oxidizers[1]. |
| Storage (Powder) | -20°C for up to 2 years[3]. | Proper storage ensures compound stability and prevents degradation into potentially more hazardous byproducts. |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months[3]. | Following recommended storage conditions for solutions is critical for maintaining compound integrity and ensuring experimental reproducibility. |
Experimental Protocols
PROTAC-Mediated Protein Degradation Workflow
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by utilizing the cell's natural waste disposal system, the ubiquitin-proteasome system[3][4]. This compound is designed to target Glutathione (B108866) Peroxidase 4 (GPX4) for degradation[5][6]. The general experimental workflow involves introducing the PROTAC to a cellular system, where it facilitates the formation of a ternary complex between the target protein (GPX4) and an E3 ubiquitin ligase[4]. This proximity leads to the ubiquitination of GPX4, marking it for degradation by the proteasome[4]. The degradation of GPX4 can induce ferroptosis, a form of regulated cell death[5][6][7].
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the area: Ensure all personnel are a safe distance from the spill[2].
-
Ensure adequate ventilation: Increase airflow to the area if it is safe to do so[2].
-
Wear full personal protective equipment: This includes a lab coat, safety goggles, and chemical-resistant gloves[2].
-
Contain the spill: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth)[2][3]. For solid spills, carefully sweep or scoop the material to avoid dust generation[2][3].
-
Collect cleanup materials: Place all contaminated materials into a designated, sealed container for hazardous waste[3].
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly[3].
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination[2]. This material should be treated as hazardous chemical waste[2].
Waste Segregation and Collection
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste[3].
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams[3].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste[3].
Final Disposal
-
Do not dispose of this chemical down the drain or in general trash[2][3].
-
All waste containing this compound must be disposed of through an approved waste disposal plant[2][3].
-
Follow all local, state, and federal regulations for hazardous waste disposal[2][3]. The primary route for disposal is through your institution's Environmental Health and Safety (EHS) program[1].
Visualizations
Caption: PROTAC-mediated degradation of the GPX4 protein leading to ferroptosis.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs and Molecular Glues [astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
